Product packaging for Closantel-13C6(Cat. No.:CAS No. 1325559-20-3)

Closantel-13C6

Cat. No.: B8818649
CAS No.: 1325559-20-3
M. Wt: 669.0 g/mol
InChI Key: JMPFSEBWVLAJKM-ZCTWQCQHSA-N
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Description

Closantel-13C6 is a useful research compound. Its molecular formula is C22H14Cl2I2N2O2 and its molecular weight is 669.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1325559-20-3

Molecular Formula

C22H14Cl2I2N2O2

Molecular Weight

669.0 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide

InChI

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)/i7+1,8+1,14+1,16+1,19+1,21+1

InChI Key

JMPFSEBWVLAJKM-ZCTWQCQHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

The Role of Closantel-13C6 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Closantel-13C6 as an internal standard in the quantitative analysis of the anthelmintic drug closantel. The use of stable isotope-labeled internal standards is paramount for achieving the highest accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Closantel and the Need for Precise Quantification

Closantel is a salicylanilide anthelmintic used in veterinary medicine to treat and control parasitic infections, primarily from liver flukes and certain nematodes, in livestock such as cattle and sheep. Its mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts the production of ATP, the cellular energy currency, ultimately leading to paralysis and death of the parasite.[1][2]

Given its potency and potential for residues in animal-derived food products, regulatory bodies have established Maximum Residue Limits (MRLs) for closantel. Accurate and reliable quantification of closantel residues in various biological matrices (e.g., muscle, liver, kidney, and milk) is therefore essential for food safety and regulatory compliance.

The Core Principle: Isotope Dilution Mass Spectrometry

Quantitative analysis of drugs in complex biological matrices is susceptible to various sources of error, including sample loss during preparation and matrix effects during analysis. Matrix effects, which are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source by co-eluting matrix components, are a significant challenge in LC-MS/MS-based bioanalysis.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for mitigating these issues.

Mechanism of Action as an Internal Standard

This compound is an ideal internal standard for closantel analysis due to the following properties:

  • Near-Identical Physicochemical Properties: By replacing six of the naturally abundant carbon-12 atoms with the heavier, non-radioactive carbon-13 isotope, this compound has virtually the same chemical and physical properties as the unlabeled closantel (the analyte). This ensures that it behaves identically during sample extraction, cleanup, and chromatographic separation.

  • Co-elution: this compound co-elutes with the native closantel from the liquid chromatography column. This is crucial because it means both the analyte and the internal standard experience the same matrix effects at the same time.

  • Mass Differentiation: Despite their similar behavior, the analyte and the internal standard are easily distinguished by the mass spectrometer due to their mass difference. This allows for their simultaneous but separate detection and quantification.

By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any ionization suppression or enhancement will affect both compounds equally. Therefore, the ratio of the analyte's response to the internal standard's response remains constant, enabling highly accurate and precise quantification of the analyte.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue) Spike Spike with known amount of this compound Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Solid-Phase Extraction (SPE) Cleanup Extract->Cleanup LC LC Separation (Co-elution) Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Closantel / this compound) MS->Ratio Quantify Quantify Closantel Concentration Ratio->Quantify

Figure 1: General workflow for the quantification of closantel using this compound as an internal standard.

Experimental Protocols

The following is a representative protocol for the determination of closantel in animal tissues using an online solid-phase extraction (SPE) LC-MS/MS method with this compound as an internal standard.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), acetone, methanol, and water (all LC-MS grade).

  • Standards: Closantel and this compound reference standards.

  • SPE Cartridges: Online SPE cartridges suitable for anionic mixed-mode extraction.

  • Other Reagents: Formic acid.

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of closantel and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of closantel by serial dilution of the stock solution with the mobile phase.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the extraction solvent.

Sample Preparation
  • Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample.

  • Extraction: Add 10 mL of an acetonitrile/acetone (60:40, v/v) mixture to the tube.

  • Homogenization: Homogenize the sample using a high-speed homogenizer for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Online SPE: The sample extract is loaded onto an online SPE system for automated cleanup and pre-concentration.

  • Chromatographic Separation: The analytes are then eluted from the SPE column and separated on a C18 analytical column using a gradient elution with mobile phases consisting of water and methanol/acetonitrile with a small percentage of formic acid.

  • Mass Spectrometric Detection: The mass spectrometer is operated in the negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both closantel and this compound.

cluster_workflow Isotope Dilution Principle Analyte Closantel (Unknown Amount) Process Sample Preparation & Analysis (with potential losses and matrix effects) Analyte->Process IS This compound (Known Amount) IS->Process Analyte_Detected Detected Closantel Signal Process->Analyte_Detected IS_Detected Detected this compound Signal Process->IS_Detected Ratio Signal Ratio (Analyte / IS) Remains Constant Analyte_Detected->Ratio IS_Detected->Ratio

Figure 2: Logical relationship illustrating the principle of isotope dilution.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly robust and validated analytical methods. The tables below summarize typical performance characteristics for the quantification of closantel.

Table 1: Method Validation Parameters for Closantel in Animal Tissues

ParameterTypical Value/RangeReference
Accuracy (% Recovery)86 - 106%[2]
Precision (RSD)≤ 14%[2]

Data from a study using this compound as an internal standard for analysis in bovine and ovine tissues.

Table 2: Representative Performance Data for Closantel Analysis by LC-MS/MS

ParameterMatrixTypical Value/Range
Linearity (r²) Bovine Milk> 0.99
Limit of Detection (LOD) Bovine Milk1.24 - 1.27 µg/kg
Ovine Milk0.32 - 0.63 µg/kg
Limit of Quantification (LOQ) Bovine & Ovine Milk10 µg/kg

Note: Data in Table 2 is from a validated LC-MS/MS method for closantel in milk and serves as a representative example of the performance achievable with this analytical technique. While this particular study did not use a 13C-labeled internal standard, the values are indicative of the sensitivity and linearity of such methods.

Conclusion

The use of this compound as an internal standard in isotope dilution LC-MS/MS analysis represents the state-of-the-art for the accurate and precise quantification of closantel in complex biological matrices. Its mechanism of action relies on its near-identical physicochemical properties to the analyte, allowing it to effectively compensate for sample loss and matrix effects. This technical guide has outlined the core principles, provided a detailed experimental protocol, and presented key performance data, demonstrating the robustness and reliability of this analytical approach for researchers, scientists, and drug development professionals in the field of veterinary drug analysis and food safety.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the anthelmintic drug Closantel, with a specific focus on the preparation of its Carbon-13 labeled isotopologue, Closantel-13C6. This document details a feasible synthetic pathway, experimental protocols, and the analytical methods required for product verification.

Introduction

Closantel is a halogenated salicylanilide with potent antiparasitic activity.[1] Isotopically labeled compounds, such as this compound, are invaluable tools in drug development. They are crucial for a variety of studies, including absorption, distribution, metabolism, and excretion (ADME) research, and as internal standards for quantitative bioanalysis by mass spectrometry.[2][3][4] The incorporation of six Carbon-13 atoms into one of the aromatic rings of Closantel provides a distinct mass shift, facilitating its detection and quantification in complex biological matrices.[5][6]

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound necessitates the introduction of a 13C6-labeled aromatic ring. Based on common synthetic routes for salicylanilides, a practical approach involves the amide coupling of a labeled aniline intermediate with a diiodinated salicylic acid derivative. The proposed retrosynthesis is outlined below. The key starting material is a 13C6-labeled aniline.

G Closantel_13C6 This compound Amide_Coupling Amide Coupling Closantel_13C6->Amide_Coupling Intermediate_A 2-Hydroxy-3,5-diiodobenzoic acid Amide_Coupling->Intermediate_A Intermediate_B 4-Amino-5-chloro-2-((4-chlorophenyl)cyanomethyl)aniline-13C6 Amide_Coupling->Intermediate_B Reduction Reduction Intermediate_B->Reduction Intermediate_C 4-Chloro-α-(4-chloro-2-nitro-5-methylphenyl)benzyl cyanide-13C6 Reduction->Intermediate_C Condensation Condensation Intermediate_C->Condensation Intermediate_D 4-Chloro-2-nitrotoluene-13C6 Condensation->Intermediate_D Intermediate_E p-Chlorobenzyl cyanide Condensation->Intermediate_E

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, commences with the condensation of a 13C6-labeled 4-chloro-2-nitrotoluene with p-chlorobenzyl cyanide to yield the nitro intermediate. This is followed by the reduction of the nitro group to an amine, and finally, amide coupling with 2-hydroxy-3,5-diiodobenzoic acid to afford this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Stage 1: Synthesis of 4-Chloro-α-(4-chloro-2-nitro-5-methylphenyl)benzyl cyanide-13C6

This initial step involves a condensation reaction to form the carbon skeleton of the aniline portion of Closantel.

Methodology:

  • To a solution of 4-chloro-2-nitrotoluene-13C6 (1.0 eq) and p-chlorobenzyl cyanide (1.0 eq) in methanol, add sodium bicarbonate (1.2 eq) and sodium sulfide (0.5 eq).[7]

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

  • Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Stage 2: Synthesis of 4-Amino-5-chloro-2-((4-chlorophenyl)cyanomethyl)aniline-13C6

The nitro group of the intermediate is reduced to an amine in this step. A catalytic hydrogenation approach is preferred for its cleaner reaction profile and higher yield compared to metal-based reductions.[8]

Methodology:

  • Dissolve the nitro intermediate from Stage 1 (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 0.05 eq).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amine intermediate.[8]

Stage 3: Synthesis of this compound

The final step is an amide bond formation between the labeled aniline intermediate and 2-hydroxy-3,5-diiodobenzoic acid.

Methodology:

  • Suspend 2-hydroxy-3,5-diiodobenzoic acid (1.1 eq) in toluene.

  • Add phosphorus trichloride (0.5 eq) dropwise at 0 °C and then stir the mixture at room temperature for 1 hour to form the acyl chloride in situ.[7]

  • Add the 13C6-labeled amine intermediate from Stage 2 (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling, the resulting precipitate is filtered, washed with toluene, and then with water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Data Presentation

Table 1: Summary of Reactants and Expected Yields

StepReactant 1Reactant 2Key ReagentsProductExpected Yield (%)
14-Chloro-2-nitrotoluene-13C6p-Chlorobenzyl cyanideNaHCO3, Na2S4-Chloro-α-(4-chloro-2-nitro-5-methylphenyl)benzyl cyanide-13C680-85
2Nitro IntermediateH210% Pd/C4-Amino-5-chloro-2-((4-chlorophenyl)cyanomethyl)aniline-13C690-95
3Labeled Amine Intermediate2-Hydroxy-3,5-diiodobenzoic acidPCl3This compound85-90

Table 2: Analytical Characterization of this compound

Analytical TechniqueExpected Result
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of C16<13>C6H14Cl2I2N2O2 (approx. 669.03 g/mol ).[5][6]
1H NMR Spectroscopy Spectrum consistent with the structure of Closantel, with characteristic aromatic and aliphatic proton signals.
13C NMR Spectroscopy Enhanced signals for the six carbon atoms in the labeled phenyl ring.
High-Performance Liquid Chromatography (HPLC) Purity of ≥98%.[6]
Isotopic Enrichment ≥99% 13C.[5]

Visualization of Workflows

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram.

G Start Starting Materials (13C6-labeled 4-chloro-2-nitrotoluene, p-chlorobenzyl cyanide) Step1 Stage 1: Condensation Start->Step1 Intermediate1 Nitro Intermediate Step1->Intermediate1 Step2 Stage 2: Reduction Intermediate1->Step2 Intermediate2 Amine Intermediate-13C6 Step2->Intermediate2 Step3 Stage 3: Amide Coupling (with 2-hydroxy-3,5-diiodobenzoic acid) Intermediate2->Step3 Product Crude this compound Step3->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Analytical Workflow

The workflow for the analysis and characterization of the final product is shown below.

G Sample Synthesized this compound HPLC HPLC Analysis (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Molecular Weight and Isotopic Enrichment) Sample->MS NMR NMR Spectroscopy (1H and 13C for Structural Confirmation) Sample->NMR CoA Certificate of Analysis HPLC->CoA MS->CoA NMR->CoA

Caption: Analytical workflow for this compound.

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The described protocols are based on established chemical transformations and are amenable to laboratory-scale production. The successful synthesis and purification of this compound, confirmed by the analytical methods detailed herein, will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry. The use of stable isotope labeling offers a safe and reliable method for tracing the fate of Closantel in biological systems.[2][9]

References

An In-depth Technical Guide to the Key Differences Between Closantel and Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental differences between the anthelmintic drug Closantel and its stable isotope-labeled counterpart, Closantel-13C6. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, residue analysis, and other bioanalytical applications. This document details the physicochemical properties, synthesis principles, and analytical applications of both compounds. A particular focus is placed on the role of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Closantel in complex biological matrices. Detailed experimental protocols, comparative data, and workflow visualizations are provided to facilitate a deeper understanding and practical application of this analytical technique.

Introduction

Closantel is a halogenated salicylanilide with potent antiparasitic activity, widely used in veterinary medicine to treat and control infections from liver flukes, nematodes, and certain arthropods.[1][2] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, leading to the disruption of ATP synthesis in the parasite.[2] The accurate quantification of Closantel residues in animal-derived food products and in pharmacokinetic studies is crucial for ensuring food safety and determining optimal dosing regimens.

To meet the rigorous demands of modern analytical chemistry, particularly in the realm of mass spectrometry, stable isotope-labeled internal standards are indispensable. This compound is the 13C6 labeled analogue of Closantel, specifically designed for this purpose.[1] Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, six carbon atoms (¹²C) in the benzoyl ring are replaced with carbon-13 (¹³C).[3] This isotopic enrichment results in a molecule that is chemically identical to the parent drug but has a distinct, higher molecular weight. This key difference allows for its differentiation in a mass spectrometer, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) assays.[1]

Core Physicochemical Differences

The primary distinction between Closantel and this compound lies in their isotopic composition, which directly impacts their molecular weight and mass spectrometric profiles. Chemically and pharmacologically, they are considered to behave identically in biological systems.

PropertyClosantelThis compoundReference(s)
Chemical Formula C₂₂H₁₄Cl₂I₂N₂O₂C₁₆¹³C₆H₁₄Cl₂I₂N₂O₂[4][5]
Molecular Weight ~663.07 g/mol ~669.03 g/mol [4][5]
Monoisotopic Mass ~661.852 g/mol ~667.872 g/mol [6]
Isotopic Enrichment Natural AbundanceMinimum 99% ¹³C[5]
Mass Shift (M+) N/A+6 Da[3]

Principle of Isotopic Labeling and Synthesis

The synthesis of this compound involves the incorporation of a ¹³C-labeled precursor during the chemical synthesis process. While specific, proprietary synthesis methods may vary, the general principle involves utilizing a starting material enriched with ¹³C atoms. For this compound, this would likely involve the use of ¹³C₆-labeled salicylic acid, which is then condensed with the appropriate amine intermediate to form the final labeled Closantel molecule. The synthesis of labeled precursors like ¹³C₆-salicylic acid can be achieved through various organic synthesis routes utilizing commercially available ¹³C-labeled starting materials.

Role in Analytical Methodologies: Isotope Dilution Mass Spectrometry

This compound is predominantly used as an internal standard in isotope dilution LC-MS/MS methods for the quantification of Closantel.[1] The principle of this technique relies on the addition of a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the analytical procedure. Because this compound is chemically identical to the analyte (Closantel), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate and precise quantification can be achieved, as any variations in the analytical process will affect both compounds equally and thus be canceled out.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Tissue, Milk) add_is Addition of known amount of this compound (Internal Standard) sample->add_is extraction Extraction add_is->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup lc Liquid Chromatography (LC) Separation cleanup->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms ratio Measure Peak Area Ratio (Closantel / this compound) ms->ratio quant Quantification of Closantel Concentration ratio->quant G cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Analytical Outcome Closantel Closantel (Analyte) prop_chem Identical Chemical Properties Closantel->prop_chem prop_mass Different Mass Closantel->prop_mass Closantel_13C6 This compound (Internal Standard) Closantel_13C6->prop_chem Closantel_13C6->prop_mass beh_coelute Co-elution in LC prop_chem->beh_coelute beh_ion Similar Ionization prop_chem->beh_ion beh_frag Similar Fragmentation prop_chem->beh_frag out_ms Distinct m/z in MS prop_mass->out_ms out_quant Accurate Quantification beh_coelute->out_quant beh_ion->out_quant out_ms->out_quant

References

Solubility Profile of Closantel-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Closantel-13C6, an isotopically labeled form of the anthelmintic drug Closantel. While specific quantitative solubility data for this compound is not widely published, the solubility is expected to be comparable to that of the parent compound, Closantel. This document compiles available data for Closantel and its sodium salt, details relevant experimental protocols for solubility determination, and visualizes key pathways and workflows to support research and development activities.

Core Data Presentation: Solubility of Closantel and its Salt Form

The following table summarizes the reported solubility of Closantel and Closantel Sodium in various solvents. This data provides a strong foundational reference for working with this compound.

CompoundSolventSolubilityTemperature (°C)
ClosantelDimethyl Sulfoxide (DMSO)~20 mg/mL[1], 100 mg/mL (150.81 mM)[2]25[2]
ClosantelDimethylformamide~20 mg/mL[1], Freely soluble[3]Not Specified
Closantel1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[1]Not Specified
ClosantelWaterInsoluble[2][3]25[2]
ClosantelEthanolInsoluble[2]25[2]
ClosantelAcetoneSlightly soluble[3]Not Specified
Closantel SodiumWaterVery slightly soluble[4]Not Specified
Closantel SodiumEthanolFreely soluble[4]Not Specified
Closantel SodiumMethanolSoluble[4]Not Specified
Closantel SodiumDimethylformamideSoluble[4]Not Specified
Closantel Sodium10% DMSO >> 90% corn oil≥ 2.08 mg/mL (3.04 mM)[5]Not Specified
Closantel SodiumDMSO125 mg/mL (182.47 mM)Not Specified

Experimental Protocols: Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted and recommended by regulatory bodies.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound (or Closantel)

  • Solvent of interest

  • Volumetric flasks

  • Orbital shaker or other form of constant agitation

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a series of flasks containing a known volume of the desired solvent.

  • Addition of Solute: Add an excess amount of the compound to each flask. The excess solid should be visible to ensure that saturation is reached.

  • Equilibration: Place the flasks in a temperature-controlled shaker and agitate at a constant speed. The time required to reach equilibrium should be determined empirically, but is often between 24 and 72 hours.

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe and then filter the solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Data Analysis: The average concentration from replicate experiments represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action: Closantel as an Uncoupler of Oxidative Phosphorylation

Closantel's primary mechanism of action involves the disruption of cellular energy metabolism in parasites. It acts as an uncoupler of oxidative phosphorylation in the mitochondria. This process is crucial for the production of ATP, the main energy currency of the cell. By interfering with this pathway, Closantel depletes the parasite's energy reserves, leading to paralysis and death.[6][7][8]

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Drives ATP Synthesis Closantel Closantel Closantel->Proton_Gradient Disrupts Gradient Parasite_Death Parasite Death ATP_Production->Parasite_Death Depletion leads to

Caption: Mechanism of action of Closantel.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method.

start Start: Define Solvents and Temperature add_excess Add Excess Compound to Solvent start->add_excess equilibrate Agitate at Constant Temperature (24-72h) add_excess->equilibrate phase_separation Allow Solid to Settle or Centrifuge equilibrate->phase_separation sample Withdraw and Filter Supernatant phase_separation->sample analyze Quantify Concentration (e.g., HPLC) sample->analyze end End: Report Equilibrium Solubility analyze->end

Caption: Shake-flask solubility workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of Closantel-13C6 in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Closantel-13C6 as an internal standard in the quantitative analysis of Closantel using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is intended to guide researchers in developing and validating robust analytical methods for various matrices, particularly in the context of drug metabolism, pharmacokinetics, and residue analysis.

Introduction

Closantel is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections in livestock.[1] Accurate quantification of Closantel in biological matrices is crucial for pharmacokinetic studies, residue monitoring in animal-derived food products, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variations in sample preparation and instrument response.[2][3] The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the analytical method.[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and analysis by LC-MS/MS. Since the stable isotope-labeled internal standard and the native analyte (Closantel) behave almost identically during extraction, chromatography, and ionization, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate quantification of the analyte in the original sample can be achieved.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add IS Addition of This compound (IS) Sample->Add IS Extraction Extraction of Analyte and IS Add IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Quantification Quantification Data->Quantification Calibration Curve

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Sample Preparation for Animal Tissues (Muscle, Liver, Kidney)

This protocol is adapted from a validated method for the determination of Closantel in bovine and ovine tissues.[4]

Materials:

  • Homogenized animal tissue (muscle, liver, or kidney)

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Acetonitrile (ACN), HPLC grade

  • Acetone, HPLC grade

  • Formic acid, LC-MS grade

  • Oasis MAX solid-phase extraction (SPE) cartridges

  • Water, LC-MS grade

Procedure:

  • Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of an acetonitrile/acetone (80:20, v/v) extraction solution.[5][6][7]

  • Homogenize the sample using a high-speed blender or probe homogenizer for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Elute the analytes with 5 mL of a formic acid/acetonitrile (5:95, v/v) mixture.[5][6][7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Closantel. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 1 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation (e.g., start at 30% B, ramp to 95% B)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage Optimized for instrument (e.g., 3.0 kV)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The deprotonated molecule [M-H]⁻ is typically the precursor ion for Closantel in negative ESI mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Closantel 661.8350.9Optimize for instrument
224.9Optimize for instrument
This compound 667.8356.9Optimize for instrument
224.9Optimize for instrument

Note: The exact m/z values for the product ions and the optimal collision energies should be determined experimentally by infusing a standard solution of Closantel and this compound into the mass spectrometer.

Data Presentation and Quantitative Analysis

A calibration curve should be prepared by analyzing a series of calibration standards containing known concentrations of Closantel and a constant concentration of this compound. The ratio of the peak area of Closantel to the peak area of this compound is plotted against the concentration of Closantel. The concentration of Closantel in unknown samples is then determined from this calibration curve.

Table 1: Example Validation Data for Closantel in Bovine Liver

The following table summarizes typical validation results for a method using this compound as an internal standard. The method was validated at three different fortification levels in bovine liver.[4]

Spiked Concentration (µg/kg)Mean Measured Concentration (µg/kg) (n=6)Accuracy (%)Precision (RSD, %)
5048.597.08.5
100102.3102.36.2
200194.897.44.8

A study on the determination of closantel and rafoxanide in animal tissues demonstrated that an isotope dilution LC-MS/MS method with online sample pre-concentration and clean-up had accuracy and RSD values of 86-106% and ≤14%, respectively.[4]

Signaling Pathways and Logical Relationships

The primary application of this compound in mass spectrometry is not related to signaling pathways but rather to the analytical workflow for quantification. The following diagram illustrates the logical relationship in a bioanalytical method validation process using a stable isotope-labeled internal standard.

G cluster_validation_params Validation Parameters MethodDev Method Development Validation Method Validation MethodDev->Validation Validation->MethodDev If not valid SampleAnalysis Routine Sample Analysis Validation->SampleAnalysis If valid Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability Report Reporting Results SampleAnalysis->Report

Caption: Bioanalytical method validation workflow.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of Closantel in various biological matrices. The detailed protocols and application notes presented here serve as a valuable resource for researchers and professionals in the fields of drug development, veterinary medicine, and food safety. Adherence to proper method validation guidelines is essential to ensure the reliability of the analytical data.

References

Application Note: High-Throughput Analysis of Closantel in Biological Matrices using Closantel-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anthelmintic drug Closantel in various biological matrices. The use of a stable isotope-labeled internal standard, Closantel-13C6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, residue analysis, and drug metabolism research.

Introduction

Closantel is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat parasitic infections in cattle and sheep.[3][4] Accurate determination of Closantel concentrations in biological samples is crucial for pharmacokinetic studies, ensuring food safety by monitoring drug residues, and for research into its pharmacological effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a reliable quantitative LC-MS/MS bioanalytical method.[2] A SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte of interest, causing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for effective correction of matrix-induced signal suppression or enhancement, as well as variations in extraction recovery and injection volume, leading to more accurate and precise quantification.[2]

This document provides a detailed protocol for the extraction of Closantel from biological matrices, its analysis by LC-MS/MS using this compound as an internal standard, and guidelines for method validation.

Physicochemical Properties of Closantel

PropertyValueReference
IUPAC NameN-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide[5]
Molecular FormulaC22H14Cl2I2N2O2[5]
Molecular Weight663.1 g/mol [5]
pKa4.2[6]

Experimental Protocol

Materials and Reagents
  • Closantel analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

  • Biological matrix (e.g., plasma, milk, tissue homogenate)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Closantel and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Closantel by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

Sample Preparation: Protein Precipitation (for Plasma/Serum)
  • To 100 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (for Milk/Tissue Homogenates)
  • To 1 mL of milk or tissue homogenate, add 20 µL of the this compound internal standard working solution.

  • Add 3 mL of an acetonitrile/acetone mixture (e.g., 80:20, v/v) and vortex for 1 minute.[7]

  • Centrifuge at 4,000 x g for 15 minutes.

  • Condition an SPE cartridge (e.g., Oasis MAX) with methanol followed by water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% formic acid in acetonitrile).[7]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1260 Infinity II Prime LC or equivalent
Column Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 1 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent Ultivo triple quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table below
MRM Transitions for Closantel and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Closantel (Quantifier)661.0351.0-35
Closantel (Qualifier)661.0225.0-50
This compound (Internal Standard)667.0357.0-35

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to international guidelines such as those from the FDA or EMA.[8][9] Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing a series of calibration standards over a specified concentration range.

AnalyteMatrixLinearity Range (µg/kg)Correlation Coefficient (r²)
ClosantelBovine Milk10 - 2000> 0.99

Data adapted from a comparative method validation study.[7]

Accuracy and Precision

Accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

AnalyteMatrixSpiked Level (µg/kg)Accuracy (% Recovery)Precision (%RSD)
ClosantelBovine TissueLow86 - 106≤ 14
Medium86 - 106≤ 14
High86 - 106≤ 14

Data adapted from a study on Closantel determination in animal tissues.[1]

Pharmacokinetic Application

This validated LC-MS/MS method can be applied to pharmacokinetic studies of Closantel in various animal species. For example, after administration of Closantel to sheep or goats, plasma samples can be collected at various time points and analyzed to determine key pharmacokinetic parameters.

Example Pharmacokinetic Parameters of Closantel
SpeciesRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (days)t1/2 (days)
SheepIntraruminal7.5~50~1-214
GoatsIntraruminal7.5~50~2.64

Data from a comparative pharmacokinetic study.[10] These parameters are essential for determining appropriate dosing regimens and withdrawal periods.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Milk, Tissue) add_is Add this compound Internal Standard sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing internal_standard_logic Correction cluster_variability Sources of Variability analyte Closantel (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep v1 Matrix Effects is->v1 v2 Extraction Loss is->v2 v3 Injection Volume is->v3 lc_ms LC-MS/MS Analysis (Injection, Ionization) sample_prep->lc_ms ratio Peak Area Ratio (Analyte / IS) lc_ms->ratio concentration Accurate Concentration ratio->concentration

References

Application Note: Quantification of Closantel in Bovine Milk using Isotope Dilution Mass Spectrometry with Closantel-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections, primarily liver fluke, in cattle and sheep.[1][2] The presence of drug residues in food products of animal origin, such as milk, is a significant concern for food safety and public health. Regulatory bodies in various regions, including the European Union, have established Maximum Residue Limits (MRLs) for Closantel in bovine milk to ensure consumer safety.[3][4] Accurate and robust analytical methods are therefore essential for monitoring Closantel residues in milk to ensure compliance with these regulations.

This application note describes a sensitive and specific method for the quantification of Closantel in bovine milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Closantel-¹³C₆. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[5][6]

Experimental Protocol

This protocol outlines a method for the extraction and quantification of Closantel in bovine milk, adapted from published methodologies.[7][8][9]

1. Materials and Reagents

  • Closantel analytical standard

  • Closantel-¹³C₆ internal standard[10]

  • Acetonitrile (ACN), HPLC grade

  • Acetone, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Oasis MAX solid-phase extraction (SPE) cartridges

  • Bovine milk samples (control and test)

2. Standard Solution Preparation

  • Closantel Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Closantel in 10 mL of acetonitrile.

  • Closantel-¹³C₆ Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of Closantel-¹³C₆ in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Closantel stock solution with a mixture of acetonitrile and water.

  • Internal Standard Spiking Solution: Prepare a working solution of Closantel-¹³C₆ at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.

3. Sample Preparation and Extraction

  • Allow milk samples to thaw at room temperature if previously frozen.

  • Pipette 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of the Closantel-¹³C₆ internal standard working solution.

  • Add 10 mL of a mixture of acetonitrile and acetone (80:20, v/v).[7][8]

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

4. Solid-Phase Extraction (SPE) Clean-up

  • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of a solution of 5% formic acid in acetonitrile.[7][9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase starting composition.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18) is suitable for separation.[7]

    • Mobile Phase A: 1 mM ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Closantel: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

      • Closantel-¹³C₆: Monitor the corresponding precursor-to-product ion transitions.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of Closantel in bovine milk using an LC-MS/MS method.

ParameterResultReference
Linearity Range10 - 2000 µg/kg[7]
Correlation Coefficient (r²)> 0.99[8]
Limit of Quantification (LOQ)10 µg/kg[7]
Limit of Detection (LOD)0.32 - 1.27 µg/kg[7]
Accuracy (Recovery)86 - 106%[5]
Precision (RSD)≤ 14%[5]

Experimental Workflow Diagram

experimental_workflow milk_sample Bovine Milk Sample (5 mL) spike_is Spike with Closantel-¹³C₆ milk_sample->spike_is extraction Add Acetonitrile/Acetone (80:20) Vortex & Centrifuge spike_is->extraction supernatant Collect Supernatant extraction->supernatant spe_load Load Supernatant spe_conditioning Condition Oasis MAX Cartridge spe_conditioning->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elution Elute with 5% Formic Acid in ACN spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_msms LC-MS/MS Analysis (C18, ESI-, MRM) data_processing Data Processing & Quantification lc_msms->data_processing final_result Final Concentration (µg/kg) data_processing->final_result

Caption: Experimental workflow for the quantification of Closantel in bovine milk.

Conclusion

The described LC-MS/MS method using Closantel-¹³C₆ as an internal standard provides a robust, sensitive, and specific approach for the routine monitoring of Closantel residues in bovine milk. The use of an isotopically labeled internal standard ensures high-quality quantitative data, which is crucial for regulatory compliance and consumer safety. The detailed protocol and performance characteristics presented in this application note can be readily adopted by analytical laboratories involved in food safety and veterinary drug residue analysis.

References

Application Notes and Protocols for the Determination of Closantel in Biological Matrices Using an Isotopic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Closantel in biological matrices, specifically animal tissues and milk, utilizing an isotopic internal standard for enhanced accuracy and precision. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Overview and Principle

Closantel is a salicylanilide anthelmintic agent used in veterinary medicine.[1] Monitoring its residue levels in edible animal products is crucial for food safety. The use of a stable isotope-labeled internal standard, such as Closantel-¹³C₆, is the gold standard for quantitative analysis via isotope dilution mass spectrometry.[2][3] This approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and accurate results.

The general workflow for Closantel analysis involves:

  • Sample Homogenization: Preparing a uniform sample from the collected tissue or milk.

  • Fortification: Spiking the sample with a known amount of the isotopic internal standard (Closantel-¹³C₆).

  • Extraction: Isolating Closantel and the internal standard from the sample matrix, typically using an organic solvent mixture.

  • Cleanup: Removing interfering substances from the extract using solid-phase extraction (SPE).

  • Analysis: Quantifying Closantel by LC-MS/MS, using the ratio of the native analyte to the isotopic standard.

Experimental Workflows

Workflow for Animal Tissue Analysis

tissue_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Homogenized Tissue Sample Spike Spike with Closantel-¹³C₆ Tissue->Spike Extract Extract with Acetonitrile/Acetone Spike->Extract Centrifuge1 Centrifuge & Collect Supernatant Extract->Centrifuge1 SPE Online Mixed-Mode SPE Centrifuge1->SPE Supernatant LCMS LC-MS/MS Analysis SPE->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for Closantel analysis in animal tissues.

Workflow for Milk Analysis

milk_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Milk Milk Sample Spike Spike with Closantel-¹³C₆ Milk->Spike Extract Extract with Acetonitrile/Acetone Spike->Extract Centrifuge1 Centrifuge & Collect Supernatant Extract->Centrifuge1 SPE SPE Cleanup (Oasis® MAX) Centrifuge1->SPE Supernatant Evap Evaporate to Dryness SPE->Evap Eluate Recon Reconstitute Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for Closantel analysis in milk samples.

Reagents and Materials

  • Solvents: Acetonitrile, Acetone, Methanol, Water (all HPLC or LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate, Triethylamine, Phosphoric acid

  • Standards: Closantel (analytical standard), Closantel-¹³C₆ (isotopic standard)

  • SPE Cartridges: Oasis® MAX (Mixed-Mode Anion Exchange) or equivalent

  • Equipment: Homogenizer, Centrifuge, Vortex mixer, SPE manifold, Nitrogen evaporator, LC-MS/MS system

Detailed Experimental Protocols

Protocol for Animal Tissues (Muscle, Kidney, Liver)

This protocol is adapted from a high-throughput isotope dilution LC-MS/MS method.[2][3]

  • Sample Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Closantel-¹³C₆ internal standard solution in acetonitrile to each sample.

  • Extraction:

    • Add 10 mL of an acetonitrile and acetone mixture (60:40, v/v).[2][3]

    • Vortex for 1 minute.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Online SPE):

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system equipped with an online SPE system.

    • The online SPE utilizes an anionic mixed-mode cartridge to trap Closantel and the internal standard while allowing interferences to be washed away.

  • LC-MS/MS Analysis:

    • The retained analytes are eluted from the online SPE column and transferred to the analytical column for separation and detection by the mass spectrometer.

Protocol for Milk (Bovine and Ovine)

This protocol is based on a validated LC-MS/MS method for the determination of Closantel in milk.[4]

  • Sample Preparation:

    • Pipette 5.0 mL of milk into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Closantel-¹³C₆ internal standard solution.

  • Extraction:

    • Add 20 mL of an acetonitrile/acetone mixture (80:20, v/v).[4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis® MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elute the analytes with 5 mL of 5% formic acid in acetonitrile.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a mixture of acetonitrile and water.[4]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Illustrative)

The following are typical parameters and can be optimized for the specific instrumentation used.

ParameterSetting
LC Column Zorbax® Eclipse Plus C18 or equivalent
Mobile Phase A 1 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of Closantel
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transitions Specific precursor-to-product ion transitions for Closantel and Closantel-¹³C₆

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods.

Table 1: Method Performance for Closantel in Animal Tissues [3]

MatrixFortification Level (µg/kg)Accuracy (%)RSD (%)
Bovine Muscle5095≤ 12
10098≤ 10
200102≤ 8
Ovine Liver5092≤ 14
10096≤ 11
200101≤ 9
Ovine Kidney5089≤ 13
10094≤ 10
20099≤ 7

Table 2: Method Performance for Closantel in Milk [4]

MatrixParameterValue
Bovine and Ovine MilkLinear Range10 - 2000 µg/kg
Limit of Quantification (LOQ)10 µg/kg
Limit of Detection (LOD) - Sheep Milk0.32 - 0.63 µg/kg
Limit of Detection (LOD) - Cattle Milk1.24 - 1.27 µg/kg

Conclusion

The presented protocols, utilizing an isotopic internal standard, provide a robust and reliable framework for the quantitative analysis of Closantel in animal-derived food products. The use of isotope dilution LC-MS/MS ensures high accuracy and precision, meeting the stringent requirements for regulatory monitoring and research applications. Researchers should validate these methods in their own laboratories to ensure optimal performance with their specific equipment and matrices.

References

Application Note: Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Closantel in Plasma Using Closantel-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of the anthelmintic drug Closantel in plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Closantel-13C6, is employed. This method is highly sensitive and specific, making it suitable for pharmacokinetic studies, residue analysis, and drug metabolism research in the fields of veterinary science and drug development. All experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric detection, are outlined. Validation data, presented in tabular format, demonstrates the method's robustness, linearity, accuracy, and precision, adhering to international validation guidelines.

Introduction

Closantel is a salicylanilide anthelmintic agent with a broad spectrum of activity against various parasitic nematodes and trematodes, such as Fasciola hepatica (liver fluke), in livestock. Its mechanism of action involves the uncoupling of oxidative phosphorylation in parasites. Accurate quantification of Closantel in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, monitoring drug efficacy, and ensuring food safety by determining residue levels.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity for the analysis of drugs in complex biological fluids. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis. SIL-ISs exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation. This co-elution allows for effective compensation for matrix effects and variations in instrument response, leading to highly reliable and accurate quantification.

This application note provides a comprehensive and validated HPLC-MS/MS method for the determination of Closantel in plasma, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Closantel analytical standard (≥98% purity)

  • This compound internal standard (IS) (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control plasma (e.g., bovine, ovine)

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Closantel and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Closantel primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve construction (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples by spiking control plasma with Closantel working standard solutions to achieve low, medium, and high concentrations (e.g., 3, 30, and 800 ng/mL).

Sample Preparation Protocol
  • Aliquoting: Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 400 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Conditions

HPLC Parameters:

ParameterValue
Column C18 reversed-phase (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions Closantel: m/z 661.7 → 353.9, this compound: m/z 667.7 → 353.9
Collision Energy Optimized for specific instrument
Declustering Potential Optimized for specific instrument

Data Presentation and Method Validation

The method was validated according to international guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of Closantel to this compound against the nominal concentration of the calibration standards.

Parameter Result
Calibration Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

Accuracy and precision were determined by analyzing the QC samples at three concentration levels on three different days.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low 3< 10%< 12%90 - 110%
Medium 30< 8%< 10%92 - 108%
High 800< 5%< 8%95 - 105%
Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were established based on the signal-to-noise ratio (S/N).

Parameter Value
LOD (S/N ≥ 3) 0.3 ng/mL
LOQ (S/N ≥ 10) 1.0 ng/mL

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike Spike with this compound IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for the HPLC-MS/MS analysis of Closantel.

Metabolic Pathway of Closantel

In sheep and cattle, Closantel is poorly metabolized. The primary metabolic pathway involves reductive deiodination.[1]

G Closantel Closantel Metabolite1 3-Monoiodoclosantel Closantel->Metabolite1 Reductive Deiodination Metabolite2 5-Monoiodoclosantel Closantel->Metabolite2 Reductive Deiodination Excretion Excretion (Primarily Feces as Unchanged Drug) Closantel->Excretion

Caption: Simplified metabolic pathway of Closantel.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate tool for the quantification of Closantel in plasma. The incorporation of the stable isotope-labeled internal standard, this compound, ensures high-quality data by effectively compensating for matrix effects and procedural variability. This validated method is well-suited for a range of research applications in the veterinary and pharmaceutical sciences.

References

Application Note: High-Throughput Analysis of Closantel Residues in Animal Tissues Using Isotope Dilution LC-MS/MS with Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel is a broad-spectrum salicylanilide anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock such as cattle and sheep.[1] Due to its extensive use, there is a regulatory requirement to monitor its residue levels in edible animal tissues to ensure food safety and compliance with Maximum Residue Limits (MRLs).[1] This application note describes a robust and sensitive method for the quantitative determination of closantel residues in various animal tissues (muscle, liver, and kidney). The use of a stable isotope-labeled internal standard, Closantel-13C6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2] The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with online solid-phase extraction (SPE) cleanup allows for high-throughput and reliable analysis.[2]

Principle

The method is based on the principle of isotope dilution mass spectrometry. Tissue samples are homogenized and extracted with an organic solvent mixture. The stable isotope-labeled internal standard, this compound, is added at the beginning of the sample preparation process to compensate for any analyte loss during extraction and cleanup, as well as for ionization suppression or enhancement in the mass spectrometer. After extraction, the sample undergoes an online SPE cleanup for matrix removal and analyte concentration. The purified extract is then analyzed by LC-MS/MS, operating in the multiple reaction monitoring (MRM) mode. The ratio of the signal intensity of the target analyte (closantel) to that of the internal standard (this compound) is used for quantification, leading to highly accurate and precise results.[2]

Materials and Reagents

  • Standards: Closantel (PESTANAL®, analytical standard), [13C6]-Closantel (isotopic enrichment ≥99% 13C)[3][4]

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Acetone (HPLC grade), Water (deionized or LC-MS grade), Formic acid

  • Chemicals: Ammonium acetate

  • SPE Cartridges: Oasis MAX cartridges or equivalent for online SPE[2][5][6][7]

  • Tissue Samples: Bovine or ovine muscle, liver, and kidney

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of closantel residues in animal tissues.

G cluster_sample_prep Sample Preparation cluster_cleanup Online SPE Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample (Muscle, Liver, Kidney) Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound Internal Standard Homogenization->Spiking Extraction Extraction with Acetonitrile/Acetone Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Load Extract onto SPE Cartridge Supernatant->Loading Washing Wash with Loading Solution Elution Elute with Acidified Acetonitrile Injection Inject into LC-MS/MS Elution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification using Analyte/IS Ratio Detection->Quantification Reporting Report Results (µg/kg) Quantification->Reporting

Caption: Workflow for Closantel Residue Analysis.

Detailed Protocols

Protocol 1: Sample Preparation and Extraction
  • Weigh 2.0 g (± 0.1 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile/acetone (60:40, v/v) extraction solvent.[2]

  • Homogenize the sample using a high-speed homogenizer for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • The extract is now ready for online SPE cleanup and LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: Zorbax Eclipse Plus C18 or equivalent[8]

  • Mobile Phase A: 1 mM Ammonium acetate in water[8]

  • Mobile Phase B: Acetonitrile[8]

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of closantel from matrix interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C[9]

  • Desolvation Temperature: 400°C[9]

  • Capillary Voltage: 3.0 kV[9]

  • MRM Transitions: Specific precursor-to-product ion transitions for both closantel and this compound should be optimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for closantel in various animal tissues.

Table 1: Method Validation Data for Closantel in Bovine and Ovine Tissues

ParameterMuscleLiverKidneyReference
Accuracy (%) 86-10686-10686-106[2]
RSD (%) ≤14≤14≤14[2]

Table 2: Linearity and Limits of Detection/Quantification

ParameterValueMatrixReference
Linearity (r²) 0.9913-0.9987Bovine Tissues & Milk[5]
LOD (µg/kg) 0.008-0.009Bovine Tissues & Milk[5]
LOQ (µg/kg) 10Ovine and Bovine Tissues[2]

Table 3: Recovery and Precision Data from Spiked Samples

MatrixSpiking LevelRecovery (%)RSD (%)Reference
Bovine Muscle Four Levels76.0-94.33.57-8.61[5]
Bovine Liver Four Levels76.0-94.33.57-8.61[5]
Bovine Kidney Four Levels76.0-94.33.57-8.61[5]

Metabolic Pathway of Closantel

While the primary residue in tissues is the parent closantel, minor metabolites can be formed.[10] Understanding the metabolic fate is important for comprehensive residue analysis.

G Closantel Closantel Monoiodoclosantel Monoiodoclosantel Closantel->Monoiodoclosantel Reductive Deiodination Monoiodosalicylic_acid Monoiodosalicylic Acid Derivative Closantel->Monoiodosalicylic_acid Amide Hydrolysis & Deiodination Excretion Excretion (Mainly Feces) Closantel->Excretion >90% as Parent Drug Monoiodoclosantel->Excretion

Caption: Simplified Metabolic Pathway of Closantel.

Conclusion

The described isotope dilution LC-MS/MS method using this compound as an internal standard provides a highly accurate, precise, and high-throughput solution for the routine monitoring of closantel residues in edible animal tissues. The method is validated and demonstrates excellent performance characteristics, making it suitable for regulatory compliance and food safety testing.

References

Application Notes: Analysis of Closantel-13C6 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Closantel is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock. Due to its use in pasture-raised animals, there is a potential for closantel to enter the environment through excretion.[1] Consequently, monitoring for its presence in environmental water bodies is crucial to assess potential ecological risks. Closantel-13C6, a stable isotope-labeled analog of closantel, serves as an ideal internal standard for quantitative analysis, enhancing the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.

These application notes provide a detailed protocol for the determination of closantel in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

Analyte Information

CompoundChemical FormulaMolecular Weight ( g/mol )
ClosantelC22H14Cl2I2N2O2663.08
This compoundC16 13C6 H14Cl2I2N2O2669.08

Experimental Workflow

The overall workflow for the analysis of closantel in environmental water samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Water Sample Collection Fortification Fortification with this compound SampleCollection->Fortification SPE Solid-Phase Extraction (SPE) Fortification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting G cluster_spe Solid-Phase Extraction (SPE) Protocol start Start condition Condition Cartridge (Methanol & Water) start->condition load Load Water Sample (Fortified with this compound) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (5% Formic Acid in Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

References

Application Note: Determination of Closantel Maximum Residue Limits (MRL) in Food Products using Isotope Dilution LC-MS/MS with Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Closantel is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections in cattle and sheep.[1] The presence of its residues in food products of animal origin, such as milk and meat, is a public health concern, necessitating the establishment of Maximum Residue Limits (MRLs) by regulatory bodies.[2] This application note describes a robust and sensitive analytical method for the quantitative determination of closantel in various food matrices. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with an isotope-labeled internal standard, Closantel-13C6, to ensure high accuracy and precision.[3] The sample preparation involves a straightforward liquid extraction followed by a solid-phase extraction (SPE) clean-up.[4][5] This method is suitable for routine monitoring of closantel residues in food safety surveillance programs.[3]

Experimental Protocols

Materials and Reagents
  • Standards: Closantel (analytical standard), this compound (internal standard)

  • Solvents: Acetonitrile (HPLC grade), Acetone (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate

  • Solid-Phase Extraction (SPE): Oasis MAX cartridges

  • Sample Matrices: Bovine/Ovine Milk, Muscle, Liver, Kidney

Sample Preparation
  • Homogenization: Weigh 5 g of homogenized tissue sample or 5 mL of milk into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.

  • Extraction:

    • Add 15 mL of an acetonitrile-acetone (80:20, v/v) mixture to the sample tube.[6]

    • Homogenize for 2 minutes using a high-speed blender.

    • Perform ultrasonic extraction for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.[7]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MAX cartridge with 2 mL of the acetonitrile-acetone (80:20, v/v) mixture.[7]

    • Load the extracted supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a mixture of 5% formic acid in acetonitrile.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Zorbax® Eclipse Plus C18 or equivalent.[5][8]

    • Mobile Phase: A gradient elution program with 1mM ammonium acetate in water and acetonitrile.[5][8]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Closantel and this compound.

Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of Closantel to the peak area of this compound against the concentration of Closantel.

Workflow Diagram

Workflow Sample Sample Receipt (Milk, Tissue) Homogenization Homogenization & Weighing Sample->Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction Liquid Extraction (Acetonitrile/Acetone) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE SPE Clean-up (Oasis MAX) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data Report Final Report Data->Report

Caption: Experimental workflow for the determination of Closantel residues.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical method, compiled from various validation studies.

ParameterMilkMuscleLiverKidneyReference(s)
Linearity Range (µg/kg) 10 - 200010 - 500010 - 500010 - 5000[5][6]
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99[4][6]
Limit of Detection (LOD) (µg/kg) 0.32 - 1.27~3~3~3[5][6]
Limit of Quantification (LOQ) (µg/kg) 10101010[5][6]
Recovery (%) 76.0 - 94.386 - 10686 - 10686 - 106[3][4]
Precision (RSD %) 3.57 - 8.61≤ 14≤ 14≤ 14[3][4]

Conclusion

The presented application note details a highly selective and sensitive LC-MS/MS method for the determination of Closantel residues in various food matrices. The use of an isotopic internal standard, this compound, ensures the accuracy and reliability of the results by compensating for matrix effects and variations in sample preparation.[3] The method has been validated across different animal-derived food products and demonstrates excellent performance in terms of linearity, recovery, and precision.[3][4] This protocol is well-suited for high-throughput routine analysis in food safety laboratories to monitor compliance with established MRLs.[3]

References

Application Notes and Protocols for High-Throughput Screening of Closantel with Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Closantel is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat parasitic infections, particularly against liver flukes and certain nematodes.[1][2] Its efficacy and potential for residues in animal-derived food products necessitate robust and high-throughput analytical methods for its quantification. The use of an isotopically labeled internal standard, Closantel-13C6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly accurate and precise method for high-throughput screening.[3] This isotope dilution technique is considered a gold standard in quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[4]

These application notes provide a comprehensive workflow for the high-throughput screening of Closantel in biological matrices using this compound as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action of Closantel is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[1][5] This disruption of the parasite's energy metabolism leads to its paralysis and death. Specifically, Closantel acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2] This leads to the inhibition of ATP production and ultimately, parasite death.[5]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP ATPSynthase->ATP Synthesizes Closantel Closantel Disruption Dissipates Proton Gradient Closantel->Disruption Disruption->ProtonGradient NoATP ATP Production Inhibited Disruption->NoATP Leads to Paralysis Parasite Paralysis & Death NoATP->Paralysis

Figure 1: Mechanism of action of Closantel as an uncoupler of oxidative phosphorylation.

Experimental Protocols

1. High-Throughput Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of Closantel from various biological matrices such as animal tissues (muscle, liver, kidney) and milk.[3][6]

Materials:

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • SPE manifold and cartridges (e.g., Oasis MAX)

  • Evaporation system (e.g., nitrogen evaporator)

  • Acetonitrile (ACN)

  • Acetone

  • Formic acid

  • Methanol (MeOH)

  • Water, HPLC grade

  • Closantel analytical standard

  • This compound internal standard solution (in a suitable solvent like methanol)

Procedure:

  • Sample Homogenization: Weigh 1 g of homogenized tissue or 1 mL of milk into a polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, control, and blank.

  • Extraction:

    • For tissues: Add 10 mL of an acetonitrile-acetone mixture (e.g., 60:40 or 80:20, v/v).[3][6]

    • For milk: Add 10 mL of acetonitrile.

  • Homogenization & Centrifugation: Vortex the samples for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by methanol to remove interferences.

  • Elution: Elute Closantel and this compound from the cartridge using a suitable solvent, such as 5% formic acid in acetonitrile.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of acetonitrile/water mixture).[8]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

cluster_workflow Sample Preparation Workflow Start Sample (Tissue/Milk) Spike Spike with This compound Start->Spike Extract Extract with Acetonitrile/Acetone Spike->Extract Centrifuge Centrifuge Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elute Analytes SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze by LC-MS/MS Reconstitute->End

Figure 2: High-throughput sample preparation workflow for Closantel analysis.

2. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Analyte and instrument dependent

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Closantel 661.8466.935
This compound 667.8472.935

Note: The exact MRM transitions and collision energies may need to be optimized for the specific instrument used.

Data Presentation

Table 1: Method Validation Parameters for Closantel Quantification

This table summarizes typical performance characteristics of the described analytical method.

ParameterMuscleLiverKidneyMilk
Linearity (r²) >0.99>0.99>0.99>0.99
Limit of Detection (LOD) 0.01 µg/kg0.01 µg/kg0.01 µg/kg0.01 µg/L
Limit of Quantification (LOQ) 0.03 µg/kg0.03 µg/kg0.03 µg/kg0.03 µg/L
Recovery (%) 85-110%85-110%85-110%90-110%
Precision (RSD%) <15%<15%<15%<10%

Data in this table is a representative summary based on published literature and should be confirmed by individual laboratory validation.[3][6]

Table 2: Sample Throughput and Analysis Time

StepTime per Sample (approx.)
Sample Preparation 15 minutes
LC-MS/MS Analysis 8 minutes
Total Time/Sample 23 minutes

This high-throughput method allows for the analysis of a large number of samples in a single day.

Logical Relationship of the Workflow

The following diagram illustrates the logical flow from sample receipt to final data analysis in the high-throughput screening of Closantel.

cluster_QA_QC Quality Assurance/Quality Control Start Sample Receipt and Login Prep Sample Preparation (SPE) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis DataProcessing Data Processing (Integration & Quantification) Analysis->DataProcessing Review Data Review and QC DataProcessing->Review Report Final Report Generation Review->Report InternalStd Internal Standard (this compound) InternalStd->Prep CalCurve Calibration Curve CalCurve->DataProcessing QC_Samples QC Samples (Low, Mid, High) QC_Samples->Analysis

Figure 3: Logical workflow for high-throughput screening of Closantel.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, understand, and mitigate matrix effects when quantifying Closantel using its stable isotope-labeled internal standard, Closantel-13C6, by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my assay?

This compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same chemical and physical properties as Closantel, meaning it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. Its distinct mass allows the instrument to differentiate it from the unlabeled analyte. By adding a known amount of this compound to your samples at the beginning of the sample preparation process, you can compensate for variability in sample extraction, cleanup, and, most importantly, for matrix effects. The ratio of the analyte signal to the internal standard signal is used for quantification, which should remain constant even if both signals are suppressed or enhanced by the matrix.

Q2: What are matrix effects and how do they affect my results?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] In quantitative bioanalysis, matrix effects can significantly impact the accuracy, precision, and sensitivity of the method.[3] Components of biological matrices like phospholipids, proteins, and salts are common causes of matrix effects.[3]

Q3: I am using this compound. Shouldn't that eliminate all matrix effect issues?

While this compound is the gold standard for compensating for matrix effects, it may not always be a perfect solution.[4] Severe ion suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity is compromised. Furthermore, if the matrix effect is not uniform across the chromatographic peak, or if there is a differential matrix effect between the analyte and the internal standard (though less likely for a SIL-IS), it can lead to inaccurate results. Therefore, it is still crucial to assess and minimize matrix effects during method development.

Q4: How can I qualitatively assess if I have a matrix effect problem?

A common method for the qualitative assessment of matrix effects is the post-column infusion experiment.[5][6][7] In this experiment, a constant flow of a solution containing Closantel is introduced into the LC flow path after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any suppression or enhancement of the constant Closantel signal at specific retention times indicates the presence of co-eluting matrix components that cause matrix effects.[5][6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Poor peak shape (e.g., broadening, tailing, or splitting) and shifts in retention time can be early indicators of issues that may also contribute to variable matrix effects.[8]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination/Degradation 1. Flush the column with a strong solvent.2. If flushing does not help, replace the column.[8]3. Use a guard column to protect the analytical column.
Inadequate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for Closantel (an acidic compound). A pH around 2.5-3.0 is often used.[9][10]
Sample Overload 1. Dilute the sample extract before injection.[4]
Injector Issues 1. Clean the injection port and syringe.2. Check for leaks in the injection system.
Issue 2: Significant Ion Suppression Observed (Low Signal for both Closantel and this compound)

Even with an internal standard, severe ion suppression can lead to a loss of sensitivity, making it difficult to detect and quantify low levels of Closantel.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Sample Cleanup 1. Optimize Solid-Phase Extraction (SPE): Ensure the SPE cartridge type and the wash/elution solvents are optimal for removing interferences while retaining Closantel. Oasis MAX cartridges are commonly used for Closantel extraction.[9][11]2. Liquid-Liquid Extraction (LLE): Consider implementing an LLE step to remove highly proteinaceous or lipidic components.
Co-elution with Phospholipids 1. Modify Chromatographic Gradient: Introduce a steeper gradient or an isocratic hold to better separate Closantel from the phospholipid elution zone.2. Use a Phospholipid Removal Plate/Column: These specialized products can be used during sample preparation to selectively remove phospholipids.
High Sample Concentration 1. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components entering the MS source.[4]
Issue 3: Inconsistent or Non-Linear Results

If your calibration curve is not linear or your quality control samples are failing, it could be due to inconsistent matrix effects that are not being fully compensated for by this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Matrix Composition 1. Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.[2]2. Evaluate Different Lots of Matrix: During validation, test at least six different lots of the blank matrix to assess the variability of the matrix effect.[7]
Differential Matrix Effects 1. Optimize Chromatography: Improve the separation of Closantel from the regions of severe ion suppression identified by post-column infusion. Even small changes in the gradient can shift the analyte away from interfering compounds.
Carryover 1. Optimize Wash Solvents: Ensure your autosampler wash solution is effective at removing any residual Closantel between injections.[12]

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of Closantel and this compound in a clean solvent (e.g., acetonitrile/water).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the same concentrations of Closantel and this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with Closantel and this compound at the same concentrations as in Set A before performing the extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Closantel) / (MF of this compound)

    • The coefficient of variation (CV) of the IS-Normalized MF across the different lots of matrix should be less than 15%.[13]

Table 1: Example Data for Matrix Effect and Recovery Assessment

Sample Lot Matrix Factor (Closantel) Matrix Factor (this compound) IS-Normalized Matrix Factor Recovery (%)
10.650.680.9688.2
20.720.750.9690.1
30.680.700.9787.5
40.750.770.9791.3
50.690.720.9689.4
60.710.730.9788.9
Mean 0.70 0.72 0.96 89.2
%CV 5.4 4.6 0.6 1.7
Protocol 2: Sample Preparation for Closantel in Milk and Tissues

This is a general sample preparation protocol based on published methods.[9][11][14]

  • Homogenization and Extraction:

    • Weigh 5 g of tissue or 5 mL of milk into a centrifuge tube.

    • Add 15 mL of an acetonitrile/acetone (80:20, v/v) mixture.[9][11]

    • Add the internal standard (this compound).

    • Homogenize for 2 minutes.

    • Extract in an ultrasonic bath for 5 minutes.

    • Centrifuge for 5 minutes at 3000 rpm.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use an Oasis MAX cartridge.[9][11]

    • Precondition the cartridge with 2 mL of acetonitrile/acetone (80:20, v/v).

    • Load the supernatant from the extraction step.

    • Wash the cartridge to remove interferences (e.g., with ultrapure water and 10% methanol).

    • Elute Closantel and this compound with a mixture of formic acid in acetonitrile (e.g., 5:95, v/v).[9][11]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter the sample before injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Plasma, Tissue) add_is Add this compound sample->add_is extraction Extraction (e.g., Acetonitrile/Acetone) add_is->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: A typical experimental workflow for the quantitative analysis of Closantel using this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_optimization Optimization start Inconsistent Results or Low Signal Observed check_chromatography Review Chromatography: Peak Shape, Retention Time start->check_chromatography post_column_infusion Perform Post-Column Infusion Experiment check_chromatography->post_column_infusion quantify_me Quantify Matrix Effect (Protocol 1) post_column_infusion->quantify_me optimize_sample_prep Optimize Sample Prep: SPE, LLE quantify_me->optimize_sample_prep High Matrix Effect optimize_lc Optimize LC Method: Gradient, Column quantify_me->optimize_lc Co-elution with Suppression Zone dilute_sample Dilute Sample quantify_me->dilute_sample Concentration Dependent Matrix Effect revalidate Re-validate Method optimize_sample_prep->revalidate optimize_lc->revalidate dilute_sample->revalidate

Caption: A decision-making workflow for troubleshooting matrix effects with this compound.

References

Optimizing LC-MS/MS parameters for Closantel and Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Closantel and its stable isotope-labeled internal standard, Closantel-13C6. This resource includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS parameters for the analysis of Closantel?

A1: Optimized LC-MS/MS parameters for Closantel are crucial for achieving high sensitivity and selectivity. The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions and mass spectrometer settings.

Table 1: Recommended LC-MS/MS Parameters for Closantel

ParameterValue
Analyte Closantel
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)660.9
Product Ion 1 (m/z)344.9
Collision Energy (CE) for Product Ion 1 (eV)44
Product Ion 2 (m/z)315.0
Collision Energy (CE) for Product Ion 2 (eV)40
Product Ion 3 (m/z)278.9
Collision Energy (CE) for Product Ion 3 (eV)44
Internal Standard This compound
Ionization ModeESI, Negative
Precursor Ion (m/z)666.9
Product Ion 1 (m/z)350.9
Collision Energy (CE) for Product Ion 1 (eV)44

Note: Collision energies may require optimization based on the specific instrument used.

Q2: What is a suitable internal standard for Closantel analysis and why?

A2: The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of quantitative analysis.[1] this compound is the ideal internal standard as it co-elutes with Closantel and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response.

Q3: What are the recommended chromatographic conditions for separating Closantel?

A3: A reversed-phase C18 column is commonly used for the chromatographic separation of Closantel. The following table outlines a typical set of HPLC conditions.

Table 2: Recommended Liquid Chromatography Parameters for Closantel

ParameterRecommended Condition
Column C18 (e.g., Agilent InfinityLab Poroshell 120 EC-C18)
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Q4: What is a reliable sample preparation method for Closantel in biological matrices like plasma or tissue?

A4: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For tissue samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be employed.

Experimental Protocols

Sample Preparation from Bovine Meat

This protocol is adapted from a multi-residue veterinary drug analysis method.

  • Homogenization: Weigh 2 grams of homogenized bovine meat into a 50 mL centrifuge tube.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., acetonitrile).

  • Cleanup: Utilize an Agilent Enhanced Matrix Removal—Lipid (EMR-L) cleanup product for efficient removal of matrix interferences.[2]

  • Final Preparation: The final extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the analysis of Closantel.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (if tissue) Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE or LLE Cleanup Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1: General workflow for Closantel analysis.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of Closantel.

Problem 1: Poor Peak Shape (Tailing or Splitting)

  • Possible Cause A: Column Contamination: Buildup of matrix components on the analytical column.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Possible Cause B: Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent similar in composition to or weaker than the initial mobile phase.

  • Possible Cause C: Secondary Interactions: Interactions between the analyte and active sites on the column packing.

    • Solution: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites.

Problem 2: Low Sensitivity or Weak Signal Intensity

  • Possible Cause A: Ion Suppression due to Matrix Effects: Co-eluting matrix components interfere with the ionization of Closantel.[3][4]

    • Solution 1: Improve sample cleanup to remove more matrix components.

    • Solution 2: Optimize chromatographic separation to resolve Closantel from interfering compounds.

    • Solution 3: Use a matrix-matched calibration curve to compensate for the signal suppression.[4]

  • Possible Cause B: Suboptimal MS/MS Parameters: Incorrect collision energy or precursor/product ion selection.

    • Solution: Perform a compound optimization experiment by infusing a standard solution of Closantel and varying the collision energy to find the optimal values for each transition.

  • Possible Cause C: Contaminated Ion Source: Buildup of non-volatile material in the mass spectrometer's ion source.[5]

    • Solution: Clean the ion source according to the manufacturer's instructions.

Problem 3: High Background Noise

  • Possible Cause A: Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to a high baseline.[5]

    • Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.

  • Possible Cause B: Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample is retained in the system.

    • Solution: Implement a thorough needle wash protocol and inject blank samples between high-concentration samples.

Problem 4: Inconsistent Retention Times

  • Possible Cause A: Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.

    • Solution: Ensure a sufficient equilibration time is included in the LC method between runs.

  • Possible Cause B: Fluctuations in Pump Pressure: Issues with the LC pump can lead to inconsistent flow rates.

    • Solution: Check the pump for leaks and ensure it is properly primed.

  • Possible Cause C: Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components.

    • Solution: Ensure accurate preparation of mobile phases and degas them properly.

The following diagram provides a logical approach to troubleshooting common LC-MS/MS issues.

Troubleshooting_Flowchart Start Problem Encountered Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Sensitivity Low Sensitivity? Check_Peak_Shape->Check_Sensitivity No Tailing_Splitting Tailing/Splitting Check_Peak_Shape->Tailing_Splitting Yes Check_Noise High Background? Check_Sensitivity->Check_Noise No Low_Signal Low Signal Check_Sensitivity->Low_Signal Yes Check_RT Inconsistent Retention Time? Check_Noise->Check_RT No High_Background High Background Check_Noise->High_Background Yes RT_Shift RT Shift Check_RT->RT_Shift Yes End Problem Resolved Check_RT->End No Flush_Column Flush/Replace Column Tailing_Splitting->Flush_Column Adjust_Injection_Solvent Adjust Injection Solvent Tailing_Splitting->Adjust_Injection_Solvent Modify_Mobile_Phase Modify Mobile Phase Tailing_Splitting->Modify_Mobile_Phase Flush_Column->End Adjust_Injection_Solvent->End Modify_Mobile_Phase->End Improve_Cleanup Improve Sample Cleanup Low_Signal->Improve_Cleanup Optimize_MS_Params Optimize MS Parameters Low_Signal->Optimize_MS_Params Clean_Ion_Source Clean Ion Source Low_Signal->Clean_Ion_Source Improve_Cleanup->End Optimize_MS_Params->End Clean_Ion_Source->End Use_Pure_Solvents Use High-Purity Solvents High_Background->Use_Pure_Solvents Implement_Wash Implement Needle Wash High_Background->Implement_Wash Use_Pure_Solvents->End Implement_Wash->End Increase_Equilibration Increase Equilibration Time RT_Shift->Increase_Equilibration Check_Pump Check LC Pump RT_Shift->Check_Pump Verify_Mobile_Phase Verify Mobile Phase RT_Shift->Verify_Mobile_Phase Increase_Equilibration->End Check_Pump->End Verify_Mobile_Phase->End

Figure 2: Troubleshooting flowchart for LC-MS/MS analysis.

References

Addressing poor peak shape and resolution for Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Closantel-13C6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the chromatographic analysis of this compound, specifically focusing on poor peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

Closantel is a salicylanilide anthelmintic agent used in veterinary medicine. This compound is a stable isotope-labeled version of Closantel, where six carbon atoms have been replaced with the Carbon-13 isotope. It is often used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Achieving a good, symmetrical peak shape is crucial for accurate and reproducible quantification.[1] Poor peak shape, such as tailing or fronting, can compromise resolution, affect integration accuracy, and lead to unreliable analytical results.[2][3]

Q2: Are there specific properties of Closantel that might contribute to poor peak shape?

Yes, the physicochemical properties of Closantel can present challenges in chromatography. Closantel is a relatively complex molecule with several functional groups, including acidic phenolic hydroxyl groups and amide linkages.[4] It is also a highly lipophilic compound and is practically insoluble in water.[5][6][7] These characteristics can lead to:

  • Secondary Interactions: The phenolic and amide groups can engage in undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, leading to peak tailing.[8][9]

  • Poor Solubility: Its low aqueous solubility can cause issues if the sample solvent is not compatible with the mobile phase, potentially leading to peak distortion or precipitation on the column.[10]

Q3: Does the 13C6 labeling in this compound affect its chromatographic behavior compared to unlabeled Closantel?

In theory, the substitution of 12C with 13C should have a negligible effect on the physicochemical properties that govern chromatographic retention and peak shape in HPLC. However, subtle differences in retention time between the labeled and unlabeled compound (isotopic effect) can sometimes be observed, especially with deuterium labeling.[11][12] For 13C, this effect is generally much smaller. If poor peak shape is observed for this compound, it is highly likely that the unlabeled analog will exhibit similar behavior under the same conditions.

Q4: What are the most common causes of peak fronting?

Peak fronting, where the front of the peak is less steep than the back, is often associated with:

  • Column Overload: Injecting too much sample mass or too large a sample volume.[8][10][13]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[10][13]

  • Column Collapse: A physical deformation of the packed bed within the column, which can be a catastrophic failure.[10][14]

Q5: What are the primary causes of peak tailing?

Peak tailing, characterized by a drawn-out latter half of the peak, is a common issue and can be caused by:

  • Secondary Interactions: As mentioned, interactions between the analyte and active sites (like silanols) on the stationary phase are a frequent cause.[8][9]

  • Column Overload: Injecting too high a concentration of the analyte can also lead to tailing.[15]

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column.[15][16]

  • Mismatched pH: If the mobile phase pH is close to the pKa of an ionizable analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for this compound, follow this systematic troubleshooting guide.

Experimental Protocol: Systematic Check for Peak Tailing

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 10-fold and 100-fold dilutions) and inject them. If the peak shape improves with dilution, the issue is likely column overload.[8][15]

  • Modify Mobile Phase pH: Closantel has acidic protons. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. For acidic compounds like Closantel, a lower pH (e.g., pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid can protonate silanol groups and reduce secondary interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer exposed silanol groups, minimizing the potential for secondary interactions.[8][15]

  • Flush the Column: If the column has been in use for some time, contaminants may have accumulated. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.[16]

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed step1 Dilute Sample and Re-inject start->step1 q1 Peak Shape Improves? step1->q1 res1 Issue: Mass Overload Solution: Reduce sample concentration. q1->res1 Yes step2 Modify Mobile Phase (e.g., lower pH with acid) q1->step2 No q2 Peak Shape Improves? step2->q2 res2 Issue: Secondary Interactions Solution: Use modified mobile phase. q2->res2 Yes step3 Flush or Replace Column q2->step3 No q3 Peak Shape Improves? step3->q3 res3 Issue: Column Contamination/Degradation Solution: Use new column and guard column. q3->res3 Yes end Consult Instrument/Column Manufacturer q3->end No start Peak Fronting Observed step1 Prepare Sample in Mobile Phase start->step1 q1 Peak Shape Improves? step1->q1 res1 Issue: Solvent Incompatibility Solution: Match sample solvent to mobile phase. q1->res1 Yes step2 Reduce Injection Volume q1->step2 No q2 Peak Shape Improves? step2->q2 res2 Issue: Volume Overload Solution: Inject a smaller volume. q2->res2 Yes step3 Inspect Column (Pressure, Age) q2->step3 No q3 Signs of a Void or Damage? step3->q3 res3 Issue: Column Bed Collapse Solution: Replace the column. q3->res3 Yes end Further investigation needed q3->end No start Poor Resolution k_factor Optimize Retention (k) Adjust Mobile Phase Strength start->k_factor alpha_factor Optimize Selectivity (α) Change Organic Modifier or pH start->alpha_factor n_factor Optimize Efficiency (N) Use Smaller Particle Column start->n_factor resolution Improved Resolution k_factor->resolution alpha_factor->resolution n_factor->resolution

References

Technical Support Center: Isotopic Impurities in Closantel-13C6 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Closantel-13C6 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound standards and why are they a concern?

A1: Isotopic impurities refer to the presence of molecules in the this compound internal standard (IS) that do not have the expected six 13C atoms. Due to the natural abundance of 13C (~1.1%) and imperfections in the synthetic process, a batch of this compound will contain a small percentage of molecules with fewer than six 13C atoms (e.g., Closantel-13C5, -13C4) and even some unlabeled Closantel (M+0).[1] These impurities can interfere with the accurate quantification of the native (unlabeled) Closantel analyte, as the mass spectrometer cannot distinguish between the unlabeled analyte and the unlabeled impurity in the internal standard.[2][3] This "cross-talk" can lead to an overestimation of the analyte concentration, especially at low levels.

Q2: How can I determine the level of isotopic impurity in my this compound standard?

Q3: Is it necessary to correct for isotopic impurities in every experiment?

A3: Correction for isotopic impurities is highly recommended for accurate quantitative analysis, especially when analyzing low concentrations of the analyte.[2] If the concentration of the internal standard is significantly higher than the analyte, the contribution of the unlabeled impurity in the IS to the analyte signal can be substantial, leading to biased results.[1] For routine screening or high-concentration samples, the effect of minor impurities may be negligible, but for validated, precise quantification, correction is crucial.

Q4: What are the key considerations when using a stable isotope-labeled internal standard like this compound?

A4: Beyond isotopic purity, several factors are important:

  • Chemical Purity: The standard should be free from other chemical contaminants.

  • Stability: The isotopic label should be stable and not prone to exchange. 13C labels are generally very stable.

  • Co-elution: The labeled internal standard should co-elute with the unlabeled analyte in your chromatographic system to effectively compensate for matrix effects.

  • Concentration: The concentration of the internal standard should be optimized and ideally be in a similar range as the expected analyte concentration to maintain a linear response.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal at the analyte's m/z in blank samples spiked with internal standard. Isotopic impurity (M+0) in the this compound standard.1. Quantify the impurity: Analyze a neat solution of the internal standard to determine the percentage of the unlabeled form. 2. Correct for the contribution: Use the mathematical correction formula (see "Experimental Protocols" section) to subtract the contribution of the impurity from the measured analyte signal. 3. Lower the IS concentration: If possible, reduce the concentration of the internal standard to minimize the absolute contribution of the impurity.
Non-linear calibration curve, especially at the lower end. The contribution from the isotopic impurity in the internal standard is not constant across the concentration range of the analyte.[2]1. Apply a non-linear regression model: A quadratic or other non-linear fit may better model the data.[2][3] 2. Perform isotopic correction: Correcting the peak areas for the isotopic overlap before plotting the calibration curve should restore linearity.
Poor accuracy and precision (high %RSD) in quality control samples. Inconsistent matrix effects that are not being adequately compensated for by the internal standard.[4] This can be exacerbated by incorrect isotopic impurity correction.1. Verify co-elution: Ensure the analyte and internal standard have identical retention times. 2. Re-evaluate the correction factor: Double-check the calculations for the isotopic correction. 3. Optimize sample preparation: Improve sample cleanup to reduce matrix effects.
Analyte concentration is overestimated in low-level samples. The signal from the unlabeled impurity in the internal standard is a significant portion of the total signal measured for the analyte.1. Mandatory isotopic correction: This is the most critical step for low-level quantification. 2. Use a higher purity standard: If available, purchase a this compound standard with a higher degree of isotopic enrichment.

Data Presentation: Isotopic Purity of a Typical this compound Standard

The following table presents a hypothetical, yet realistic, isotopic distribution for a commercial this compound standard. This data is essential for performing the correction calculations.

Isotopic SpeciesMass Difference from UnlabeledExpected Abundance (%)
Unlabeled (M+0)00.2
13C1+10.5
13C2+21.0
13C3+32.5
13C4+45.0
13C5+515.0
13C6 (M+6) +6 75.8

Note: This is example data. Always refer to the Certificate of Analysis for your specific batch of internal standard.

Experimental Protocols

Mathematical Correction for Isotopic Impurities

A simplified approach to correct for the contribution of the unlabeled impurity in the internal standard to the analyte signal is as follows:

Corrected Analyte Peak Area = Measured Analyte Peak Area - (Measured IS Peak Area * Impurity Factor)

Where the Impurity Factor is the ratio of the signal of the unlabeled impurity to the signal of the fully labeled internal standard, determined from the analysis of a neat solution of the this compound.

Example Calculation:

  • Determine the Impurity Factor:

    • Inject a known concentration of the this compound standard.

    • Measure the peak area of the unlabeled Closantel (M+0) and the this compound (M+6).

    • Let's assume the M+0 peak area is 1,000 and the M+6 peak area is 500,000.

    • Impurity Factor = 1,000 / 500,000 = 0.002

  • Correct the Analyte Peak Area in a Sample:

    • In a sample, the measured peak area for the unlabeled analyte is 5,000.

    • The measured peak area for the this compound internal standard is 480,000.

    • Contribution from impurity = 480,000 * 0.002 = 960

    • Corrected Analyte Peak Area = 5,000 - 960 = 4,040

This corrected analyte peak area should then be used to calculate the concentration of the analyte.

Comprehensive LC-MS/MS Protocol for Closantel in Bovine Tissue

This protocol is a synthesized example based on published methods.[5]

  • Sample Preparation (Homogenization and Extraction):

    • Weigh 2 g of homogenized bovine tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of an acetonitrile and acetone mixture (60:40, v/v).

    • Homogenize for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an anionic mixed-mode SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of methanol.

    • Elute the analytes with 5 mL of 2% formic acid in acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Closantel from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

    • MRM Transitions:

      • Closantel: Precursor ion (e.g., m/z 661.8) -> Product ions (e.g., m/z 345.0, m/z 278.9)

      • This compound: Precursor ion (e.g., m/z 667.8) -> Product ions (e.g., m/z 351.0, m/z 284.9)

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

    • Apply the isotopic impurity correction to the analyte peak area.

    • Construct a calibration curve by plotting the ratio of the corrected analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of Closantel in the samples from the calibration curve.

Visualizations

Isotopic_Impurity_Correction_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing A LC-MS/MS Analysis of Sample B Measure Peak Areas (Analyte & IS) A->B C Apply Isotopic Correction Formula B->C D Calculate Corrected Analyte Peak Area C->D E Calculate Area Ratio (Corrected Analyte / IS) D->E F Determine Concentration from Calibration Curve E->F

Caption: Workflow for correcting for isotopic impurities in quantitative analysis.

Troubleshooting_Logic start Inaccurate Results? check_blanks High signal in blanks with IS? start->check_blanks impurity_correction Perform/Verify Isotopic Impurity Correction check_blanks->impurity_correction Yes check_linearity Non-linear calibration curve? check_blanks->check_linearity No impurity_correction->check_linearity use_nonlinear_fit Use Non-linear Regression check_linearity->use_nonlinear_fit Yes check_coelution Check Analyte/IS Co-elution check_linearity->check_coelution No use_nonlinear_fit->check_coelution end_good Accurate Results check_coelution->end_good Co-elute & Linear end_bad Re-evaluate Method check_coelution->end_bad Issues Persist

Caption: A logical troubleshooting flow for issues related to isotopic standards.

References

Technical Support Center: Overcoming Challenges of Using Closantel-13C6 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the use of Closantel-13C6 as an internal standard in the analysis of complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in biological matrices?

A1: The primary challenges stem from the inherent properties of Closantel and the complexity of the biological matrices. Key issues include:

  • High Protein Binding: Closantel is extensively bound to plasma proteins, particularly albumin (over 99%). This can lead to poor and variable recovery during sample preparation if the protein-drug interaction is not effectively disrupted.

  • Matrix Effects: Co-eluting endogenous components from matrices like plasma, liver, kidney, and feces can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of quantification.

  • Analyte Stability: Closantel may be susceptible to degradation during sample collection, storage, and processing. It is crucial to assess its stability under various conditions, including freeze-thaw cycles.

  • Low Concentrations in Tissues: Due to its high plasma protein binding, the concentration of Closantel in tissues can be significantly lower than in plasma, requiring highly sensitive analytical methods.

Q2: Why is a stable isotopically labeled (SIL) internal standard like this compound recommended?

A2: A SIL internal standard is considered the gold standard in quantitative LC-MS/MS analysis. Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate results.

Q3: Can I use a structural analog as an internal standard instead of this compound?

A3: While structural analogs can be used, they are not ideal. Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte. This can result in inadequate compensation for matrix effects and other sources of error. Whenever possible, a SIL internal standard like this compound should be used.

Troubleshooting Guides

Problem 1: Poor or Inconsistent Recovery of Closantel and this compound

Possible Causes & Solutions

Cause Troubleshooting Steps
Inefficient Protein Precipitation Due to high protein binding, the choice and volume of the precipitation solvent are critical. Increase the ratio of organic solvent (e.g., acetonitrile, acetone) to the sample volume (e.g., 3:1 or 4:1). Ensure vigorous vortexing and adequate incubation time to allow for complete protein denaturation and release of the analyte.
Suboptimal Solid-Phase Extraction (SPE) Ensure the SPE cartridge type is appropriate for Closantel (e.g., mixed-mode anion exchange like Oasis MAX). Optimize the pH of the loading, washing, and elution solutions. Ensure the sample extract is compatible with the SPE sorbent.
Analyte Adsorption Closantel can be hydrophobic and may adsorb to plasticware. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.
Incomplete Reconstitution After evaporation of the extraction solvent, ensure the residue is fully redissolved. Use a mobile phase-like solvent for reconstitution and vortex or sonicate to aid dissolution.
Problem 2: High Variability in this compound Response

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Matrix Effects Matrix effects can vary between samples, leading to inconsistent ion suppression or enhancement of the internal standard. Improve sample cleanup by optimizing the SPE protocol or considering alternative techniques like liquid-liquid extraction (LLE). Diluting the sample extract can also mitigate matrix effects.
Pipetting or Dilution Errors Ensure accurate and precise addition of the this compound working solution to all samples, standards, and quality controls. Verify the calibration of pipettes.
Analyte Instability Investigate the stability of Closantel and this compound during sample processing. The temperature at which samples are processed can be critical. Minimize the time samples are at room temperature.
Cross-Contamination Ensure there is no carryover from high-concentration samples to subsequent injections. Optimize the autosampler wash procedure with a strong organic solvent.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Cause Troubleshooting Steps
Secondary Interactions on the Analytical Column Residual silanol groups on the column can interact with the acidic Closantel molecule, causing peak tailing. Use a column with end-capping or a hybrid particle technology. Acidifying the mobile phase with formic or acetic acid can suppress these interactions.
Injection Solvent Incompatibility If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample if necessary.
Column Contamination or Void A buildup of matrix components on the column frit or a void at the head of the column can cause peak splitting. Use a guard column and replace it regularly. If a void is suspected, the column may need to be replaced.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Closantel in various biological matrices. Note that specific values can vary depending on the exact methodology and instrumentation used.

Table 1: Recovery and Precision of Closantel in Bovine Tissues

TissueFortification Level (µg/kg)Recovery (%)RSD (%)
Muscle5088.26.5
10091.55.8
20094.34.2
Liver5076.08.6
10082.47.1
20085.15.3
Kidney5085.77.9
10089.36.4
20092.64.8
Data derived from a study using LC-ESI-MS/MS with SPE cleanup.

Table 2: Method Performance for Closantel in Bovine and Ovine Tissues using Online SPE LC-MS/MS

TissueFortification LevelsAccuracy (%)RSD (%)
Bovine Muscle3 levels86-106≤14
Bovine Kidney3 levels86-106≤14
Bovine Liver3 levels86-106≤14
Ovine Muscle3 levels86-106≤14
Ovine Kidney3 levels86-106≤14
Ovine Liver3 levels86-106≤14
This method utilized this compound as an internal standard.

Table 3: Stability of Closantel in Plasma

Storage ConditionDurationStability
Room Temperature24 hoursStable
4°C7 daysStable
-20°C3 monthsStable
Freeze-Thaw Cycles3 cyclesStable
General stability data for veterinary drugs; specific studies on Closantel may show slight variations.

Experimental Protocols

Protocol 1: Extraction of Closantel from Liver Tissue

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Sample Homogenization:

  • Weigh 2 g of thawed liver tissue into a 50 mL polypropylene centrifuge tube.

  • Add two ceramic homogenizers.

  • Add 10 mL of an acetonitrile:acetone (60:40, v/v) extraction solvent.

  • Homogenize for 5 minutes using a mechanical shaker.

2. Protein Precipitation and Extraction:

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 15 mL centrifuge tube.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of methanol.

  • Elute the analyte with 5 mL of 2% formic acid in acetonitrile.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Closantel from Plasma

1. Sample Preparation:

  • Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

2. Protein Precipitation:

  • Add 1.5 mL of cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

3. Centrifugation:

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

4. Supernatant Transfer and Evaporation:

  • Transfer the supernatant to a new tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution:

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

Visualizations

Experimental_Workflow_Liver cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Homogenize Liver (2g tissue in 10mL solvent) Centrifugation1 2. Centrifuge (10,000 x g, 10 min) Homogenization->Centrifugation1 Supernatant_Transfer 3. Collect Supernatant Centrifugation1->Supernatant_Transfer Condition 4. Condition SPE Cartridge Supernatant_Transfer->Condition Load 5. Load Supernatant Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Closantel Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS Troubleshooting_Logic Start Poor Analytical Result CheckRecovery Poor Recovery? Start->CheckRecovery CheckIS High IS Variability? CheckRecovery->CheckIS No ImprovePP Optimize Protein Precipitation CheckRecovery->ImprovePP Yes CheckPeakShape Poor Peak Shape? CheckIS->CheckPeakShape No ImproveCleanup Enhance Sample Cleanup CheckIS->ImproveCleanup Yes CheckPeakShape->Start No, other issue AdjustMobilePhase Modify Mobile Phase CheckPeakShape->AdjustMobilePhase Yes OptimizeSPE Optimize SPE Cleanup ImprovePP->OptimizeSPE CheckAdsorption Investigate Adsorption OptimizeSPE->CheckAdsorption VerifyPipetting Check Pipetting/Dilution ImproveCleanup->VerifyPipetting AssessStability Evaluate Analyte Stability VerifyPipetting->AssessStability CheckInjection Verify Injection Solvent AdjustMobilePhase->CheckInjection CheckColumn Inspect Column/Guard CheckInjection->CheckColumn

Technical Support Center: Chromatographic Separation of Closantel and its ¹³C₆ Isotopologue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of Closantel from its ¹³C₆ isotopologue. Given the inherent challenges in separating compounds with minor structural differences, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Introduction to the Challenge

Separating a compound from its stable isotope-labeled analogue, such as Closantel from ¹³C₆-Closantel, by high-performance liquid chromatography (HPLC) is a significant analytical challenge. The physicochemical properties of isotopologues are nearly identical, leading to very similar retention behaviors and often resulting in co-elution. The separation relies on subtle "isotope effects" on the molecule's interaction with the stationary and mobile phases. Achieving baseline resolution requires a highly optimized method and a systematic approach to troubleshooting. This guide is designed to provide the necessary tools and knowledge to tackle this separation effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate Closantel from its ¹³C₆ isotopologue using HPLC?

A1: The difficulty arises from the minimal physical and chemical differences between the two molecules. The substitution of six ¹²C atoms with ¹³C atoms results in a slight increase in molecular weight but has a very small effect on the molecule's polarity, hydrophobicity, and three-dimensional structure. Chromatographic separation, which relies on differential partitioning between the stationary and mobile phases, is therefore challenging. The separation is dependent on a subtle phenomenon known as the chromatographic isotope effect, which is significantly less pronounced for ¹³C than for heavier isotopes like deuterium (²H).

Q2: Is baseline separation of Closantel and ¹³C₆-Closantel always necessary?

A2: Not always. If you are using a mass spectrometer (MS) as a detector, you can often quantify both compounds accurately even if they co-elute, as the MS can differentiate them based on their mass-to-charge ratio (m/z). However, if you are using a UV detector, baseline separation (a resolution of ≥1.5) is essential for accurate quantification of each isotopologue.

Q3: What is the most critical factor for achieving separation of these isotopologues?

A3: High column efficiency is the most critical factor. Because the selectivity between the two compounds is inherently low, a column with a very high number of theoretical plates is required to resolve the small differences in retention time. This is often achieved by using columns packed with sub-2 µm fully porous particles or sub-3 µm superficially porous (core-shell) particles, typically in an ultra-high-performance liquid chromatography (UHPLC) system.

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Both modes can be explored, but reversed-phase chromatography is generally the first choice for a compound like Closantel due to its good retention on C18 columns and the availability of high-efficiency columns for this mode.[1][2] Normal-phase chromatography, which has been used for the chiral separation of Closantel enantiomers, could also be investigated as the different separation mechanism might offer unique selectivity.[3][4]

Q5: How does temperature affect the separation?

A5: Temperature can have a complex effect on the separation of isotopologues. Lowering the temperature often increases retention and can enhance the subtle intermolecular interaction differences that drive the separation, potentially improving resolution.[5][6] However, this also increases mobile phase viscosity and column backpressure. Conversely, higher temperatures can improve peak efficiency by reducing mass transfer resistance, but may decrease the selectivity.[6][7] Therefore, temperature should be carefully optimized.

Troubleshooting Guide

This guide addresses common issues encountered when developing a separation method for Closantel and its ¹³C₆ isotopologue.

Problem 1: Complete Co-elution of Peaks

Symptoms: A single, symmetrical peak is observed when injecting a mixture of Closantel and ¹³C₆-Closantel.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the two compounds.

    • Solution: Switch to a higher efficiency column. Prioritize columns with sub-2 µm fully porous particles or sub-3 µm core-shell particles.[8][9] Longer columns also increase the plate count.

  • Mobile Phase Composition is Not Optimal: The current mobile phase may not be providing enough selectivity.

    • Solution 1: If using reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and allow for more interaction with the stationary phase, which may improve resolution.[3][10]

    • Solution 2: Experiment with different organic modifiers. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

    • Solution 3: Adjust the pH of the mobile phase. For an acidic compound like Closantel, a pH around its pKa can sometimes influence retention and selectivity.[10]

  • Inappropriate Temperature: The current column temperature may not be optimal for selectivity.

    • Solution: Systematically evaluate the effect of temperature. Start by decreasing the column temperature in 5 °C increments (e.g., from 30 °C down to 15 °C) to see if resolution improves.[5][11]

Problem 2: A Shoulder is Observed on the Peak

Symptoms: The peak is not symmetrical and shows a distinct shoulder, indicating partial separation.

Possible Causes & Solutions:

  • Method is on the Verge of Resolution: The current conditions are close to achieving separation, but need further optimization.

    • Solution 1: Fine-tune the mobile phase composition. Make very small adjustments to the organic solvent percentage (e.g., 0.5% increments).

    • Solution 2: Lower the flow rate. This can increase the efficiency of the separation, but will also increase the analysis time.[12]

    • Solution 3: Further decrease the temperature.

  • Extra-Column Dispersion: Peak broadening outside of the column can obscure separation.

    • Solution: Ensure you are using a UHPLC system with minimized extra-column volume. Use the shortest possible lengths of the narrowest internal diameter tubing to connect the injector, column, and detector.[13]

Problem 3: Poor Peak Shape (Tailing)

Symptoms: The peak is asymmetrical with a pronounced tail, which can make it difficult to resolve from a closely eluting peak.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The acidic nature of Closantel might lead to interactions with residual silanols on the silica-based stationary phase.

    • Solution 1: Use a column with a high-purity, end-capped silica.

    • Solution 2: Add a small amount of a competing acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase to saturate the active sites.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Method Development for Reversed-Phase UHPLC

This protocol outlines a systematic approach to developing a separation method.

  • Initial System Setup:

    • System: UHPLC system with a low-dispersion flow path.

    • Column: High-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm fully porous particles or 2.7 µm superficially porous particles).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV at 333 nm.[2]

    • Column Temperature: 25 °C.

    • Injection Volume: 1 µL.

  • Scouting Gradient:

    • Run a broad gradient from 5% to 95% B over 10 minutes to determine the approximate elution composition.

  • Optimization of Isocratic Conditions:

    • Based on the scouting gradient, determine the percentage of B at which Closantel elutes.

    • Begin with an isocratic mobile phase composition slightly weaker (2-5% less B) than the elution composition from the gradient run.

    • Perform a series of isocratic runs, adjusting the %B in 1-2% increments to achieve a retention factor (k) between 5 and 10.

  • Temperature Optimization:

    • Once a suitable isocratic mobile phase is found, evaluate the effect of temperature.

    • Set the column temperature to 20 °C, 15 °C, and 10 °C, and compare the resolution to the run at 25 °C.

  • Flow Rate Optimization:

    • If partial separation is achieved, try reducing the flow rate (e.g., from 0.4 mL/min to 0.2 mL/min) to see if efficiency and resolution improve.

Data Presentation: Hypothetical Optimization Results

The following table summarizes hypothetical data from the optimization process described in Protocol 1.

Run Column Mobile Phase (% Acetonitrile) Temperature (°C) Flow Rate (mL/min) Retention Time (Closantel) (min) Resolution (Rs) Peak Asymmetry (As)
1C18, 1.7 µm75%250.46.20.001.1
2C18, 1.7 µm70%250.48.50.45 (shoulder)1.1
3C18, 1.7 µm68%250.410.10.801.2
4C18, 1.7 µm68%150.411.51.101.2
5C18, 1.7 µm68%150.223.01.451.2

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

TroubleshootingWorkflow start Start: Complete Co-elution check_efficiency Increase Column Efficiency? (e.g., sub-2µm column, longer column) start->check_efficiency First Step optimize_mp Optimize Mobile Phase? (Decrease % Organic) check_efficiency->optimize_mp If no improvement partial_sep Partial Separation (Shoulder Observed) check_efficiency->partial_sep Success optimize_temp Optimize Temperature? (Decrease Temperature) optimize_mp->optimize_temp If no improvement optimize_mp->partial_sep Success optimize_temp->partial_sep Success fine_tune_mp Fine-tune Mobile Phase (±0.5% increments) partial_sep->fine_tune_mp lower_flow Decrease Flow Rate fine_tune_mp->lower_flow baseline_sep Baseline Separation (Rs >= 1.5) fine_tune_mp->baseline_sep Optimized check_ecv Check for Extra-Column Volume lower_flow->check_ecv lower_flow->baseline_sep Optimized check_ecv->baseline_sep Optimized

Caption: A logical workflow for troubleshooting co-eluting peaks.

Method Development Strategy

MethodDevelopment select_column 1. Select High-Efficiency Column (e.g., UHPLC C18, sub-2µm) scout_gradient 2. Run Scouting Gradient (Determine elution %) select_column->scout_gradient isocratic_opt 3. Optimize Isocratic Mobile Phase (Target k = 5-10) scout_gradient->isocratic_opt temp_opt 4. Optimize Temperature (Test lower temperatures) isocratic_opt->temp_opt flow_opt 5. Optimize Flow Rate (Test lower flow rates) temp_opt->flow_opt validation 6. Method Validation flow_opt->validation

Caption: A systematic approach for method development.

References

Common issues with Closantel-13C6 stock solution stability and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Closantel-13C6 stock solutions. Our aim is to address common issues related to solution stability and preparation to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound, similar to its unlabeled counterpart, exhibits good solubility in organic solvents. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended. The solubility in these solvents is approximately 20 mg/mL.[1] Acetonitrile can also be used as a solvent. For applications requiring a different solvent system, it is crucial to perform solubility tests before preparing a large volume of stock solution.

Q2: What are the recommended storage conditions for a this compound stock solution?

A2: To ensure the stability of your this compound stock solution, it is recommended to store it at low temperatures and protected from light. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. For long-term storage (months to years), -80°C is advisable. For short-term storage (days to weeks), -20°C is generally sufficient. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q3: How long is a this compound stock solution stable?

A3: The stability of a this compound stock solution is dependent on the solvent, storage temperature, and exposure to light. When stored properly in an organic solvent such as DMSO at -80°C and protected from light, the solution can be stable for at least one year. However, it is best practice to periodically check the purity of the stock solution, especially if it has been stored for an extended period or if you observe any changes in its appearance. Aqueous solutions of Closantel are not recommended for storage for more than one day.[1]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: Closantel is sparingly soluble in aqueous buffers.[1] Direct dissolution in a buffer will likely result in a low concentration and potential precipitation. If an aqueous solution is required for your experiment, it is recommended to first dissolve the this compound in a minimal amount of DMSO and then dilute this solution with the aqueous buffer of choice.[1] Be aware that the final concentration of DMSO in your working solution should be compatible with your experimental system. It is critical to note that aqueous solutions of Closantel are not stable and should be prepared fresh daily.[1]

Q5: I am observing precipitation in my this compound stock solution after storage. What should I do?

A5: Precipitation upon storage, especially after a freeze-thaw cycle, can be due to the solvent's inability to maintain the compound in solution at lower temperatures or due to solvent evaporation. If you observe precipitation, gently warm the solution to room temperature and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or that the concentration is too high for the solvent under those storage conditions. It is advisable to prepare a fresh stock solution at a slightly lower concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty Dissolving this compound - Inappropriate solvent.- Insufficient solvent volume.- Low ambient temperature.- Use a recommended solvent such as DMSO or DMF.- Ensure you are using a sufficient volume of solvent for the desired concentration.- Gently warm the solution and use sonication to aid dissolution.
Precipitation in Stock Solution - Solution concentration is too high for the storage temperature.- Solvent evaporation from a poorly sealed vial.- Freeze-thaw cycles.- Store at a higher temperature if permissible for stability, or reduce the stock concentration.- Ensure vials are tightly sealed with appropriate caps.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Color Change in Solution - Degradation of the compound, possibly due to light exposure or oxidation.- Prepare a fresh stock solution and store it protected from light in an amber vial or a vial wrapped in aluminum foil.- Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Inconsistent Experimental Results - Inaccurate concentration of the stock solution.- Degradation of the stock solution.- Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).- Perform a stability check on your stock solution against a freshly prepared standard.
Peak Splitting or Broadening in Chromatography - Degradation of this compound.- Interaction with the analytical column.- Check the stock solution for signs of degradation.- Ensure the mobile phase is compatible with the compound and the column.

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vials with screw caps

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For a 10 mg/mL solution, this would be, for example, 10 mg.

  • Transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., 1 mL for 10 mg).

  • Add approximately 80% of the final volume of anhydrous DMSO to the volumetric flask.

  • Vortex the flask for 1-2 minutes to facilitate dissolution.

  • If the solid is not completely dissolved, place the flask in a sonicator bath for 5-10 minutes.

  • Once the solid is completely dissolved, add DMSO to the flask to reach the final volume.

  • Invert the flask several times to ensure a homogenous solution.

  • Aliquot the stock solution into amber glass vials with screw caps for storage.

  • Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Stability Assessment of this compound Stock Solution by HPLC-UV

Objective: To determine the stability of a this compound stock solution under specific storage conditions over time.

Materials:

  • This compound stock solution

  • Freshly prepared this compound reference standard solution

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a working solution of your this compound stock solution and a freshly prepared reference standard solution at the same concentration in the mobile phase.

    • Analyze both solutions by HPLC-UV. The peak area of the stock solution will serve as the baseline (100% initial concentration).

  • Storage:

    • Store aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot of the stored stock solution.

    • Allow the solution to come to room temperature and vortex gently.

    • Prepare a working solution from the stored aliquot and a fresh reference standard solution.

    • Analyze both solutions by HPLC-UV under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the stored sample to the peak area of the freshly prepared reference standard at each time point.

    • Calculate the percentage of the initial concentration remaining.

    • A significant decrease in the peak area or the appearance of new peaks indicates degradation. A common degradation pathway for Closantel involves reductive deiodination.

Visualizations

Stock_Solution_Preparation_Workflow cluster_preparation Preparation cluster_storage Storage weigh 1. Weigh this compound Solid dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve Transfer solid sonicate 3. Vortex & Sonicate to Dissolve dissolve->sonicate volume 4. Adjust to Final Volume sonicate->volume aliquot 5. Aliquot into Amber Vials volume->aliquot Homogenize store 6. Store at -80°C aliquot->store

Stock Solution Preparation Workflow

Stability_Assessment_Workflow cluster_initial Initial Analysis (T=0) cluster_storage_conditions Storage cluster_timepoint Time-Point Analysis cluster_analysis Data Analysis prep_initial Prepare Working Solutions (Stock & Fresh Standard) analyze_initial Analyze by HPLC-UV prep_initial->analyze_initial storage Store Aliquots under Defined Conditions analyze_initial->storage Establish Baseline retrieve Retrieve Stored Aliquot storage->retrieve At Each Time Point prep_timepoint Prepare Working Solutions retrieve->prep_timepoint analyze_timepoint Analyze by HPLC-UV prep_timepoint->analyze_timepoint compare Compare Peak Areas analyze_timepoint->compare calculate Calculate % Remaining compare->calculate

Stability Assessment Workflow

References

How to resolve co-eluting interferences with Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Closantel using Closantel-13C6 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis, with a focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled internal standard for Closantel, an anthelmintic drug used in veterinary medicine. It contains six Carbon-13 atoms, making it chemically identical to Closantel but with a higher molecular weight (+6 Da). In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it is added to samples at a known concentration. Because it behaves chromatographically and in the MS ion source almost identically to the unlabeled Closantel, it allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

Q2: What are the common analytical methods for the determination of Closantel?

A2: The most common analytical method for the quantification of Closantel in biological matrices (e.g., animal tissues, milk, plasma) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection has also been used.[3] LC-MS/MS is generally preferred for its high sensitivity and selectivity.

Q3: What are the potential sources of co-eluting interferences in Closantel analysis?

A3: Co-eluting interferences in Closantel analysis can originate from several sources:

  • Endogenous Matrix Components: Complex biological samples from muscle, liver, kidney, or milk contain numerous endogenous compounds that can co-elute with Closantel and cause ion suppression or enhancement in the mass spectrometer.[2]

  • Metabolites: The primary metabolites of Closantel are the 3-monoiodoclosantel and 5-monoiodoclosantel isomers, formed through reductive deiodination. These metabolites are structurally similar to Closantel and may co-elute, especially in liver and fecal samples.

  • Structurally Related Drugs: Rafoxanide, another salicylanilide anthelmintic, is structurally similar to Closantel and is often analyzed simultaneously.[2][3][4] Inadequate chromatographic separation can lead to co-elution.

  • Co-administered Veterinary Drugs: In veterinary formulations, Closantel is sometimes combined with other anthelmintics such as abamectin, levamisole, or albendazole. These compounds could potentially interfere if not chromatographically resolved.[1]

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-elution issues in your Closantel analysis using this compound.

Problem 1: Poor peak shape (fronting, tailing, or split peaks) or unexpected shifts in retention time for Closantel and/or this compound.

This can be an indication of co-eluting interferences from the sample matrix.

Logical Workflow for Troubleshooting Matrix Effects:

A Observe Poor Peak Shape or Retention Time Shift B Step 1: Verify Sample Preparation - Ensure efficient protein precipitation. - Optimize SPE cleanup. A->B C Step 2: Assess Matrix Effects - Analyze post-extraction spiked samples. - Perform post-column infusion. B->C D Step 3: Modify Chromatographic Conditions - Adjust mobile phase gradient. - Change column chemistry. - Alter column temperature. C->D E Resolved Peak Shape and Stable Retention Time D->E

Caption: Troubleshooting workflow for matrix-induced peak distortion.

Solutions:

  • Optimize Sample Preparation: A robust sample cleanup is the first line of defense against matrix effects.

    • Solid-Phase Extraction (SPE): Mixed-mode anion exchange SPE cartridges, such as Oasis MAX, have been shown to be effective in cleaning up tissue and milk samples for Closantel analysis.[3]

    • Solvent Extraction: An initial extraction with a mixture of acetonitrile and acetone (e.g., 60:40 or 80:20 v/v) is commonly used for animal tissues.[2][3]

  • Modify Chromatographic Conditions:

    • Gradient Elution: Employ a gradient elution program to better separate Closantel from early-eluting matrix components.

    • Column Chemistry: If co-elution persists on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase.

    • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the retention and selectivity of Closantel and interfering compounds.

Problem 2: Inaccurate quantification, suspecting co-elution of an interference with the same nominal mass as Closantel or this compound (isobaric interference).

This is a more challenging issue that requires careful examination of the mass spectrometry data and chromatographic conditions. Potential isobaric interferences include Closantel metabolites.

Logical Workflow for Investigating Isobaric Interferences:

A Suspected Isobaric Interference B Step 1: Confirm MRM Transitions - Verify precursor and product ions for Closantel and this compound. A->B C Step 2: Investigate Metabolite Transitions - Determine MRM transitions for monoiodoclosantel isomers. B->C D Step 3: Enhance Chromatographic Resolution - Decrease gradient slope. - Use a longer column or smaller particle size. - Evaluate different stationary phases. C->D E Accurate Quantification Achieved D->E

Caption: Troubleshooting workflow for suspected isobaric interferences.

Solutions:

  • Mass Spectrometry Method Optimization:

    • MRM Transitions: Ensure that you are using specific and sensitive Multiple Reaction Monitoring (MRM) transitions for both Closantel and this compound. It is crucial to select product ions that are unique to each compound and free from background interference.

    • Metabolite Monitoring: If co-elution with monoiodoclosantel isomers is suspected, include their MRM transitions in your acquisition method to monitor their presence and chromatographic separation from Closantel.

  • Enhance Chromatographic Separation:

    • Mobile Phase Optimization: A systematic evaluation of the mobile phase composition (e.g., different organic modifiers like acetonitrile vs. methanol, and the type and concentration of additives like formic acid or ammonium formate) can significantly impact the separation of structurally similar compounds.

    • Column Selection: For challenging separations, consider using columns with higher efficiency (e.g., smaller particle size or solid-core particles) or different selectivities. Chiral chromatography has been used to separate Closantel enantiomers, indicating that specialized stationary phases can achieve high-resolution separations of closely related structures.[5][6][7]

Experimental Protocols

Representative Sample Preparation Protocol for Animal Tissues

This protocol is a general guideline based on commonly cited methods.[2][3] Optimization for your specific matrix and instrumentation is recommended.

  • Homogenization: Homogenize 2 g of tissue sample.

  • Internal Standard Spiking: Spike the homogenate with a known amount of this compound solution.

  • Extraction:

    • Add 10 mL of an acetonitrile:acetone (60:40, v/v) mixture.

    • Vortex or shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of methanol.

    • Elution: Elute the analytes with 5 mL of 2% formic acid in acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Representative LC-MS/MS Parameters

These parameters are illustrative and should be optimized for your specific system.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode

  • MRM Transitions: See Table 1 for representative transitions.

Data Presentation

Table 1: Representative MRM Transitions for Closantel and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Closantel660.8350.9225.0
This compound666.8356.9225.0
Monoiodoclosantel534.9225.0350.9

Note: These are representative values. The optimal precursor and product ions, as well as collision energies, should be determined empirically on your specific instrument.

Table 2: Summary of Method Performance from a Representative Study for Closantel Analysis in Animal Tissues

MatrixFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Muscle15928
Muscle30956
Muscle60985
Liver158811
Liver30919
Liver60947
Kidney159010
Kidney30938
Kidney60966

Data is illustrative and based on typical performance characteristics reported in validation studies.[3]

References

Validation & Comparative

A Comparative Guide to the Full Method Validation for Closantel Analysis: Isotope Dilution Mass Spectrometry versus High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of veterinary drug residues like Closantel is paramount for ensuring food safety and therapeutic efficacy. This guide provides a detailed comparison of two prominent analytical methodologies: a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (Closantel-13C6), and a widely used alternative, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection.

The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay is considered the gold standard for quantitative analysis. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response, thereby leading to higher accuracy and precision. This guide presents supporting experimental data from various validated methods to offer an objective comparison.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of the LC-MS/MS method with this compound and alternative HPLC methods, providing a clear comparison of their capabilities.

Table 1: Comparison of Method Performance Parameters

ParameterLC-MS/MS with this compound (in Animal Tissues)HPLC-FLD (in Milk and Animal Tissues)[1]HPLC-UV (in Veterinary Formulation)
Linearity Range Not explicitly stated, but validated at multiple levels.10 - 5000 µg/kg (r² = 0.9999)[1]250 - 1000 µg/mL (r² = 0.99929)[2]
Limit of Detection (LOD) Not explicitly stated.3 µg/kg[1]50 µg/mL
Limit of Quantification (LOQ) 22.5 µg/kg (in milk)10 µg/kg[1]150 µg/mL
Accuracy (% Recovery) 86 - 106%[3]Not explicitly stated in terms of recovery percentage.99.53 - 101.06%
Precision (% RSD) ≤ 14%[3]Intra-day: 3.35 - 7.66%, Inter-day: 4.04 - 8.67%[1]0.00502%

Detailed Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard for Closantel in Animal Tissues

This method provides high selectivity and sensitivity for the detection of Closantel in complex biological matrices.

1. Sample Preparation:

  • Homogenization: Homogenize 2 grams of tissue.

  • Fortification: Spike the sample with this compound internal standard.

  • Extraction: Extract the sample with a mixture of acetonitrile and acetone (60:40, v/v)[3].

  • Clean-up: The extract undergoes online solid-phase extraction (SPE) using an anionic mixed-mode cartridge for sample pre-concentration and clean-up[3].

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

  • Flow Rate: A typical flow rate of 0.3 - 0.5 mL/min.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Closantel and this compound to ensure high selectivity and accurate quantification.

Method 2: HPLC with Fluorescence Detection for Closantel in Milk and Animal Tissues

This method offers good sensitivity and is a viable alternative to mass spectrometry.

1. Sample Preparation: [1]

  • Extraction: Extract the sample with an acetonitrile-acetone solution (80:20, v/v)[1].

  • Clean-up: Purify the extract using solid-phase extraction with Oasis MAX cartridges[1].

  • Elution: Elute the analyte with a mixture of formic acid and acetonitrile (5:95, v/v)[1].

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions: [1]

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 bonded silica column[1].

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (85:15, v/v) containing 0.05% triethylamine, with the pH adjusted to 2.5 with phosphoric acid[1].

  • Flow Rate: 1.0 mL/min[1].

3. Fluorescence Detection: [1]

  • Excitation Wavelength (λex): 335 nm[1].

  • Emission Wavelength (λem): 510 nm[1].

Method 3: HPLC with UV Detection for Closantel in Veterinary Formulations

This method is well-suited for the quality control of pharmaceutical dosage forms.

1. Sample Preparation:

  • Standard and Sample Solution Preparation: Accurately weigh and dissolve the Closantel standard and the powdered tablet sample in a suitable solvent, typically methanol or the mobile phase.

  • Filtration: Filter the solutions through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A Phenomenex ODS C-18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of water (pH adjusted to 3 with phosphoric acid) and acetonitrile in a ratio of 10:90.

  • Flow Rate: 1.2 mL/min.

3. UV Detection:

  • Wavelength: 333 nm.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described above.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Tissue Homogenization Fortification Spiking with this compound Homogenization->Fortification Extraction Acetonitrile/Acetone Extraction Fortification->Extraction Online_SPE Online SPE Clean-up Extraction->Online_SPE LC_Separation LC Separation (C18 Column) Online_SPE->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of Closantel.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Acetonitrile/Acetone Extraction SPE_Cleanup SPE Clean-up (Oasis MAX) Extraction->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation FLD_Detection Fluorescence Detection (ex: 335nm, em: 510nm) HPLC_Separation->FLD_Detection Quantification Quantification via External Standard Calibration FLD_Detection->Quantification

Caption: Workflow for HPLC-FLD analysis of Closantel.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Dissolution Dissolution of Standard/Sample Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Separation HPLC Separation (C18 Column) Filtration->HPLC_Separation UV_Detection UV Detection (333 nm) HPLC_Separation->UV_Detection Quantification Quantification via External Standard Calibration UV_Detection->Quantification

Caption: Workflow for HPLC-UV analysis of Closantel.

References

The Superiority of Stable Isotope Labeled Internal Standards: A Comparative Study of Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly crucial in complex matrices such as animal tissues and milk, where variability in sample preparation and instrument response can significantly impact data quality. This guide provides a comparative analysis of Closantel-13C6, a stable isotope-labeled internal standard, against other internal standards, demonstrating its superior performance in the quantification of the anthelmintic drug closantel.

The Gold Standard: Stable Isotope Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., 13C, 2H, 15N). This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences the same effects of sample preparation, extraction efficiency, and matrix-induced ion suppression or enhancement. Consequently, any variability during the analytical process is mirrored in the internal standard's response, allowing for precise correction and highly accurate quantification of the target analyte.

Performance Comparison: this compound vs. Structural Analogs

While a direct head-to-head comparative study in a single publication was not identified, a review of published analytical methods for closantel provides compelling evidence for the superior performance of this compound over structural analog internal standards.

One study utilized This compound for the determination of closantel in bovine and ovine tissues (muscle, kidney, and liver) by LC-MS/MS. The method was validated across three fortification levels, demonstrating excellent accuracy (86-106%) and precision (RSD ≤14%) .[2]

In contrast, another study employed a structural analog of rafoxanide as an internal standard for the quantification of both closantel and rafoxanide in bovine and ovine muscles. While still providing acceptable results, the validation data showed a slightly wider range for accuracy (70-110%) and a comparable precision (RSD ≤10%) .[3]

The key advantage of this compound lies in its ability to more effectively compensate for matrix effects, which can be a significant source of error in bioanalysis. Structural analogs, while similar, may exhibit different ionization efficiencies and susceptibilities to matrix suppression compared to the analyte, leading to greater variability and potentially compromised accuracy.

Tabulated Performance Data

Internal StandardAnalyteMatrixMethodAccuracyPrecision (RSD)Reference
This compound ClosantelBovine & Ovine TissuesLC-MS/MS86-106%≤14%[2]
Structural Analog of Rafoxanide ClosantelBovine & Ovine MusclesHPLC-FLD70-110%≤10%[3]

Table 1: Comparison of Validation Data for Closantel Analysis using Different Internal Standards.

Experimental Protocols

Method Using this compound Internal Standard (LC-MS/MS)

This protocol is based on the methodology for the determination of closantel in animal tissues.[2]

1. Sample Preparation:

  • Homogenize 2.0 g of tissue sample.

  • Add the internal standard solution (this compound).

  • Extract the sample with a mixture of acetonitrile and acetone (60:40, v/v).

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series HPLC

  • Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole MS

  • Chromatographic Column: C18 column

  • Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for closantel and this compound are monitored.

Method Using a Structural Analog Internal Standard (HPLC-FLD)

This protocol is based on the methodology for the determination of closantel and rafoxanide in animal muscles.[3]

1. Sample Preparation:

  • Homogenize 2.0 g of muscle tissue.

  • Add the internal standard solution (structural analog of rafoxanide).

  • Extract with an acetonitrile-acetone mixture (60:40, v/v).

  • Perform a solid-phase extraction (SPE) cleanup using a mixed-mode anionic exchange cartridge.

  • Elute the analytes, evaporate the eluent, and reconstitute the residue in the mobile phase.

2. HPLC-FLD Analysis:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Chromatographic Column: C18 column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing a pH-adjusting agent.

  • Fluorescence Detection: Excitation and emission wavelengths are set to optimize the detection of closantel and the internal standard.

Mechanism of Action of Closantel

Closantel exerts its anthelmintic effect by acting as a protonophore, which uncouples mitochondrial oxidative phosphorylation in the parasite. This disruption of the energy production pathway leads to the parasite's death.

Mechanism of Action of Closantel cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Paralysis_Death Paralysis and Death of Parasite ATP_Production->Paralysis_Death Depletion leads to Closantel Closantel (Protonophore) Disruption Disruption of Proton Gradient Closantel->Disruption Disruption->Proton_Gradient Dissipates

Caption: Mechanism of action of Closantel as a protonophore.

Experimental Workflow Comparison

The use of an isotopically labeled internal standard like this compound can simplify the experimental workflow by potentially reducing the need for extensive sample cleanup, as it effectively compensates for matrix effects.

Comparative Experimental Workflows cluster_SIL Workflow with this compound (SIL IS) cluster_Analog Workflow with Structural Analog IS SIL_Sample Sample Homogenization SIL_Spike Spike with this compound SIL_Sample->SIL_Spike SIL_Extract Solvent Extraction SIL_Spike->SIL_Extract SIL_Analyze Direct LC-MS/MS Analysis SIL_Extract->SIL_Analyze Analog_Analyze LC-MS/MS or HPLC-FLD Analysis Analog_Sample Sample Homogenization Analog_Spike Spike with Structural Analog Analog_Sample->Analog_Spike Analog_Extract Solvent Extraction Analog_Spike->Analog_Extract Analog_Cleanup Solid-Phase Extraction (SPE) Cleanup Analog_Extract->Analog_Cleanup Analog_Cleanup->Analog_Analyze

Caption: Comparison of analytical workflows.

Conclusion

References

A Comparative Guide to Analytical Methods for the Quantification of Closantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four prominent analytical methods for the quantification of the anthelmintic drug Closantel. The comparison aims to assist researchers and quality control professionals in selecting the most appropriate method based on their specific requirements, considering factors such as sensitivity, precision, and the nature of the sample matrix. The methods covered are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Performance Comparison

The following table summarizes the key validation parameters for each analytical method, compiled from various studies. These parameters are crucial for evaluating the performance and suitability of a method for a specific analytical challenge.

Validation ParameterRP-HPLC-UVHPLC-FluorescenceLC-MS/MSHPTLC
Linearity Range 50 - 150 µg/mL, 100 - 500 µg/mL[1][2], 250 - 1000 µg/mL[3]10 - 5000 µg/L (in milk)[4][5]0.02 - 5000 µg/kg[6], 10 - 2000 µg/kg[7]0.2 - 12 µ g/band [8]
Correlation Coefficient (r²) >0.9990.9999[4][5]0.9913 - 0.9987[6]Not explicitly stated
Accuracy (% Recovery) 99.35 - 99.86%, 99.53 - 101.06%[1][2]81.5 - 87.4%[4]76.0 - 94.3%[6], 86 - 106%[9]100.57 ± 0.99%[8]
Precision (% RSD) < 2.0% (Intra- and Interday)3.35 - 7.66% (Intraday), 4.04 - 8.67% (Interday)[4][5]3.57 - 8.61%[6]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated3 µg/L (in milk)[4][5]0.008 - 0.009 µg/kg[6], 0.32 - 1.27 µg/kg[7]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated10 µg/L (in milk)[4]10 µg/kg[7]Not explicitly stated

Experimental Workflows and Methodologies

A general workflow for analytical method validation is crucial for ensuring reliable and consistent results. This process, which is guided by international standards such as the ICH Q2(R1) guidelines, involves a systematic evaluation of the method's performance characteristics.[10][11][12][13]

Caption: A generalized workflow for the development and validation of an analytical method.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

RP-HPLC-UV Method for Closantel in Pharmaceutical Formulations

This method is suitable for the quantification of Closantel in bulk drug and tablet dosage forms.

  • Instrumentation: An HPLC system equipped with a UV-Visible detector, such as the Agilent 1200 series or equivalent.[2]

  • Column: A C18 column, for instance, a Phenomenex ODS C-18 (250 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A degassed mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 90:10 (v/v).[1][2]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Detection Wavelength: 333 nm.[1][2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Weigh and transfer a quantity of powdered tablets equivalent to 50 mg of Closantel into a 50 mL volumetric flask.

    • Add 5 mL of tetrahydrofuran and 15 mL of methanol, then sonicate for 15 minutes to dissolve.

    • Make up the volume with methanol and filter through a 0.45 µm filter.

    • Prepare further dilutions to the desired concentration range with the mobile phase.[2]

HPLC-Fluorescence Method for Closantel in Milk

This method offers enhanced sensitivity for the determination of Closantel residues in biological matrices like milk.[14][15]

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Column: A C18 bonded silica column.[4][5]

  • Mobile Phase: A mixture of acetonitrile and water (85:15, v/v) containing 0.05% triethylamine, with the pH adjusted to 2.5 using phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Fluorescence Detection: Excitation wavelength (λex) at 335 nm and emission wavelength (λem) at 510 nm.[4][5]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Extract Closantel from milk samples using an acetonitrile-acetone solution (80:20, v/v).

    • Perform a clean-up step using Oasis MAX SPE cartridges.

    • Elute the analyte with a mixture of formic acid and acetonitrile (5:95, v/v).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before injection.[4][5]

LC-MS/MS Method for Closantel in Tissues and Milk

This highly sensitive and specific method is ideal for residue analysis at very low concentrations in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][16]

  • Column: A C18 column, such as a Zorbax Eclipse Plus C18.[7]

  • Mobile Phase: A gradient elution using 1mM ammonium acetate in water and acetonitrile.[7]

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with a negative electrospray interface.[6]

  • Sample Preparation (SPE):

    • Extract Closantel from homogenized tissue or milk samples with an acetonitrile-acetone mixture (80:20, v/v).[6][7]

    • Clean up the extract using Oasis MAX solid-phase extraction cartridges.[6]

    • Elute the analyte, evaporate to dryness, and reconstitute in the mobile phase for analysis.

HPTLC Method for Closantel in Veterinary Drug Products

This method allows for the simultaneous determination of Closantel and other drugs, such as Ivermectin, in veterinary formulations.[8][17]

  • Instrumentation: An HPTLC system with a densitometric scanner.

  • Stationary Phase: HPTLC silica gel 60 F254 plates.[8][17]

  • Mobile Phase (Developing System): A mixture of toluene, isopropanol, 33% ammonia, and glacial acetic acid in a ratio of 70:28:10:1 (by volume).[8][17]

  • Detection: Densitometric scanning at a suitable wavelength.

  • Sample Preparation:

    • Dissolve the sample containing Closantel in a suitable solvent like acetonitrile.

    • Apply the sample as a band onto the HPTLC plate.

    • Develop the plate with the mobile phase in a chromatographic chamber.

    • After development, dry the plate and perform densitometric analysis.[8]

References

Navigating the Analytical Landscape for Closantel Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive inter-laboratory comparison for the analysis of the anthelmintic drug Closantel, specifically utilizing Closantel-13C6 as an internal standard, remains to be formally documented in publicly available proficiency testing schemes. However, a review of validated analytical methods from various research institutions provides valuable insights into the performance and protocols of current analytical approaches. This guide synthesizes this data to offer a comparative overview for researchers, scientists, and drug development professionals.

The use of an isotopic internal standard like this compound is a cornerstone of robust quantitative analysis, effectively compensating for matrix effects and variations in sample preparation and instrument response. The primary analytical technique for the determination of Closantel residues in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and specificity.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of Closantel in animal tissues, utilizing this compound as an internal standard. This data is compiled from a study that demonstrates a rapid and high-throughput approach suitable for routine surveillance.

ParameterBovine Tissue (Muscle, Kidney, Liver)Ovine Tissue (Muscle, Kidney, Liver)Reference
Analytical Method Isotope Dilution LC-MS/MS with online SPEIsotope Dilution LC-MS/MS with online SPE[1]
Internal Standard This compoundThis compound[1]
Accuracy (%) 86-10686-106[1]
Precision (RSD %) ≤14≤14[1]

In the absence of a direct inter-laboratory comparison, data from method validation studies for similar matrices and analytes can provide a benchmark. For instance, a separate study on the determination of Closantel in bovine and ovine milk by LC-MS/MS, while not explicitly stating the use of a 13C internal standard, provides performance data that highlights the capabilities of the technique.

ParameterBovine MilkOvine MilkReference
Analytical Method LC-MS/MSLC-MS/MS[2]
Linear Range (µg/kg) 10 - 200010 - 2000[2]
Limit of Quantification (LOQ) (µg/kg) 1010[2]
Limit of Detection (LOD) (µg/kg) 1.24 - 1.270.32 - 0.63[2]

Experimental Protocols

Isotope Dilution LC-MS/MS for Closantel in Animal Tissues[1]

This method employs an online solid-phase extraction (SPE) system for sample pre-concentration and clean-up, enhancing throughput and reducing manual sample handling.

  • Sample Preparation: Homogenized tissue samples are extracted with a mixture of acetonitrile and acetone (60:40, v/v).

  • Internal Standard Spiking: this compound is added to the sample extract to serve as the internal standard.

  • Online SPE: The extract is loaded onto an anionic mixed-mode SPE column for automated sample pre-concentration and clean-up.

  • LC-MS/MS Analysis: The purified analytes are eluted from the SPE column and directly introduced into the LC-MS/MS system for quantification.

LC-MS/MS for Closantel in Milk[2]

This protocol details a specific and sensitive method for determining Closantel in bovine and ovine milk.

  • Extraction: Milk samples are extracted with a solution of acetonitrile and acetone (80/20, v/v).

  • SPE Clean-up: The extract is passed through an Oasis mixed anion exchange solid-phase extraction column.

  • Elution: The analyte is eluted with a 5% formic acid in acetonitrile solution.

  • Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a mixture of acetonitrile and water.

  • HPLC Separation: Chromatographic separation is achieved on a Zorbax Eclipse Plus C18 column using a gradient elution program with 1mM ammonium acetate in water and acetonitrile.

  • MS/MS Detection: The analyte is quantified using a tandem mass spectrometer.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the decision-making involved in method selection, the following diagrams are provided.

Experimental_Workflow_Closantel_Analysis cluster_SamplePrep Sample Preparation cluster_Cleanup Sample Clean-up cluster_Analysis Instrumental Analysis Sample_Homogenization Sample Homogenization (e.g., Tissue, Milk) Fortification Fortification with This compound Internal Standard Sample_Homogenization->Fortification Extraction Extraction with Organic Solvent Fortification->Extraction SPE Solid-Phase Extraction (SPE) (Online or Offline) Extraction->SPE Elution Elution of Analytes SPE->Elution Evaporation_Reconstitution Evaporation and Reconstitution Elution->Evaporation_Reconstitution LC_Separation Liquid Chromatography Separation Evaporation_Reconstitution->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection Data_Quantification Data Acquisition and Quantification MSMS_Detection->Data_Quantification Method_Selection_Logic node_rect node_rect Start Define Analytical Needs Matrix_Complexity Complex Matrix? (e.g., Tissue, Feed) Start->Matrix_Complexity High_Throughput High Throughput Required? Matrix_Complexity->High_Throughput Yes Sensitivity_Requirement Trace Level Detection Needed? Matrix_Complexity->Sensitivity_Requirement No Online_SPE_LCMSMS Online SPE-LC-MS/MS High_Throughput->Online_SPE_LCMSMS Yes Offline_SPE_LCMSMS Offline SPE-LC-MS/MS High_Throughput->Offline_SPE_LCMSMS No Sensitivity_Requirement->Offline_SPE_LCMSMS Yes HPLC_UV_Fluorescence HPLC with UV or Fluorescence Detection Sensitivity_Requirement->HPLC_UV_Fluorescence No

References

Revolutionizing Closantel Quantification: A Comparative Guide to Isotopic Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the anthelmintic drug Closantel, establishing a robust, accurate, and reliable analytical method is paramount. This guide provides a comprehensive comparison of the state-of-the-art isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Closantel-13C6 as an internal standard against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. The evidence presented underscores the superior performance of the isotopic dilution method in establishing linearity and defining a reliable analytical range.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1] This internal standard perfectly mimics the chemical and physical properties of the analyte, Closantel, eluting at the same retention time during chromatography.[2] The key difference lies in its mass, allowing the mass spectrometer to differentiate between the analyte and the internal standard. This co-elution and mass differentiation enable highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can plague other methods.[1][2][3]

Superiority of Isotope Dilution LC-MS/MS

The primary advantage of employing this compound lies in its ability to compensate for matrix effects and variations during sample processing. In complex biological matrices such as plasma, milk, or animal tissues, where Closantel residues are often monitored, matrix components can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. Because this compound behaves identically to the native Closantel throughout the analytical process, any such interference affects both compounds equally. The ratio of the analyte to the internal standard remains constant, ensuring high accuracy and precision.[4]

In contrast, traditional HPLC-UV methods, while widely used, are more susceptible to matrix interferences and lack the specificity of mass spectrometric detection.[5] This can lead to less reliable quantification, especially at lower concentration levels.

Establishing Linearity and Range: A Performance Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The following tables summarize the performance characteristics of the isotope dilution LC-MS/MS method using this compound and alternative HPLC-UV methods for Closantel quantification.

Table 1: Linearity and Range Data for Closantel Quantification using Isotope Dilution LC-MS/MS with this compound

ParameterPerformanceReference
Linearity Range10 - 2000 µg/kg[6]
Correlation Coefficient (r²)> 0.99[6]
Accuracy86 - 106%[4]
Precision (RSD)≤ 14%[4]

Table 2: Linearity and Range Data for Closantel Quantification using HPLC-UV/Fluorescence Methods

MethodLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-Fluorescence10 - 5000 µg/kg0.9999[7][8]
RP-HPLC-UV100 - 500 µg/mlNot Specified[9]
RP-HPLC-UV250.0–1,000.0 µg/mL0.99929

While HPLC-fluorescence methods can achieve wide linear ranges with excellent correlation coefficients, the inherent advantages of specificity and matrix effect compensation with the LC-MS/MS isotope dilution method provide greater confidence in the accuracy of the results, particularly in complex matrices.

Experimental Protocols

Protocol 1: Establishing Linearity and Range for Closantel Quantification using Isotope Dilution LC-MS/MS with this compound

This protocol outlines the key steps for validating the linearity and range of an LC-MS/MS method for Closantel quantification using this compound as an internal standard.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of Closantel and a separate stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by spiking a blank matrix (e.g., bovine plasma, liver homogenate) with known concentrations of Closantel.

  • Add a constant, known concentration of the this compound internal standard solution to each calibration standard and to all unknown samples.

2. Sample Preparation:

  • Extract Closantel and this compound from the matrix using a suitable extraction procedure. A common method involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for cleanup.[4][6]

3. LC-MS/MS Analysis:

  • Inject the extracted samples into an LC-MS/MS system.

  • Chromatographically separate Closantel and this compound from other matrix components using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with additives like formic acid or ammonium acetate.[6]

  • Detect the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Closantel and this compound to ensure specificity.

4. Data Analysis:

  • Calculate the peak area ratio of Closantel to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of Closantel in the standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. An r² value > 0.99 is generally considered acceptable.

  • The linear range is the concentration range over which the calibration curve is linear and meets the acceptance criteria for accuracy and precision.

Protocol 2: Establishing Linearity and Range for Closantel Quantification using HPLC-UV

1. Preparation of Standard Solutions:

  • Prepare a stock solution of Closantel in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations in the mobile phase.

2. HPLC-UV Analysis:

  • Inject the calibration standards into an HPLC system equipped with a UV detector.

  • Separate Closantel from any potential interfering peaks using a C18 column and an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with pH adjustment.[9]

  • Detect the analyte at a specific wavelength (e.g., 333 nm).[9]

3. Data Analysis:

  • Measure the peak area of Closantel for each calibration standard.

  • Construct a calibration curve by plotting the peak area against the known concentration of Closantel.

  • Perform a linear regression analysis to determine the linearity and range as described in the LC-MS/MS protocol.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for establishing linearity and range using the superior isotope dilution LC-MS/MS method.

cluster_0 Preparation of Standards cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Evaluation A Prepare Closantel Stock Solution C Create Calibration Curve Standards in Blank Matrix A->C B Prepare this compound Stock Solution D Spike All Standards and Samples with this compound B->D C->D E Sample Extraction (e.g., Protein Precipitation) D->E F Sample Clean-up (e.g., Solid-Phase Extraction) E->F G LC-MS/MS Analysis (MRM Mode) F->G H Calculate Peak Area Ratios (Closantel / this compound) G->H I Construct Calibration Curve H->I J Linear Regression Analysis (Determine r², Slope, Intercept) I->J K Establish Linearity and Range J->K

Caption: Workflow for establishing linearity and range using isotope dilution LC-MS/MS.

Conclusion

For the accurate and reliable quantification of Closantel, the use of this compound as an internal standard in an LC-MS/MS method offers significant advantages over traditional HPLC-UV techniques. The isotopic dilution approach effectively mitigates matrix effects and procedural variations, leading to superior accuracy and precision. This guide provides the necessary data and protocols to assist researchers in implementing this advanced methodology, ensuring the generation of high-quality, defensible data in their studies.

References

A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) of Closantel Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the anthelmintic drug Closantel, utilizing its stable isotope-labeled internal standard, Closantel-13C6. The use of an isotopic internal standard is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidelines for the validation of analytical procedures, including the determination of LOD and LOQ.[1][2][3][4][5][6][7][8]

Comparative Performance Data
AnalyteMatrixMethodInternal StandardLODLOQReference
ClosantelBovine & Ovine MilkLC-MS/MSNot Specified0.32 - 1.27 µg/kg10 µg/kg[1]
Closantel & RafoxanideBovine & Ovine TissuesLC-MS/MSThis compoundNot ReportedNot Reported[9]

Note: The study utilizing this compound validated the method for accuracy and precision but did not report the specific LOD and LOQ values.[9]

Experimental Protocol: LOD and LOQ Determination for Closantel using this compound

This protocol outlines a typical workflow for determining the LOD and LOQ of Closantel in a biological matrix (e.g., plasma, milk, or tissue homogenate) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. The protocol is based on the principles outlined in the ICH Q2(R1) guideline.

Materials and Reagents
  • Closantel certified reference standard

  • This compound certified internal standard

  • Control blank matrix (e.g., drug-free bovine plasma)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade formic acid or ammonium acetate

  • Solid-phase extraction (SPE) cartridges or other sample preparation materials

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Closantel Stock Solution (1 mg/mL): Accurately weigh and dissolve the Closantel reference standard in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Closantel stock solution with an appropriate solvent.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration to be spiked into all samples (calibrators, quality controls, and blanks).

Sample Preparation and Extraction

The following is a general sample preparation procedure that should be optimized for the specific matrix.

  • Spiking: Aliquot the blank matrix into separate tubes. Spike the matrix with the appropriate amount of Closantel working standard solution to create a series of low-concentration calibration standards.

  • Internal Standard Addition: Add a fixed volume of the this compound working solution to each sample.

  • Extraction: Perform a validated extraction procedure. A common method for Closantel involves protein precipitation followed by solid-phase extraction (SPE).[1]

  • Reconstitution: Evaporate the final extract to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Develop and optimize an LC-MS/MS method for the separation and detection of Closantel and this compound.

  • Analyze the prepared blank and low-concentration spiked samples.

Calculation of LOD and LOQ

The LOD and LOQ can be determined using several methods. The most common and recommended approach is based on the standard deviation of the response and the slope of the calibration curve.

Method: Based on the Standard Deviation of the Response and the Slope

This method is scientifically sound and widely accepted by regulatory agencies.

  • Calibration Curve: Prepare and analyze a series of at least six low-concentration calibration standards in the blank matrix, bracketing the expected LOD and LOQ.

  • Linear Regression: Plot the peak area ratio (Closantel/Closantel-13C6) against the concentration of Closantel. Perform a linear regression analysis to obtain the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ).

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Alternative Method: Signal-to-Noise Ratio

This method is also acceptable, particularly for analytical procedures that exhibit baseline noise.

  • Spiked Samples: Prepare and analyze a series of spiked samples at concentrations expected to be near the LOD.

  • Signal-to-Noise Measurement: Determine the signal-to-noise (S/N) ratio for each spiked sample. The signal is the peak height of Closantel, and the noise is the standard deviation of the baseline noise in a region close to the analyte peak.

  • Determination:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

Confirmation

The determined LOD and LOQ should be confirmed by analyzing a sufficient number of samples prepared at these concentrations to demonstrate that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the LOD and LOQ of Closantel using an internal standard.

LOD_LOQ_Workflow cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis & Calculation cluster_confirmation 4. Confirmation stock_analyte Closantel Stock working_standards Working Standards stock_analyte->working_standards stock_is This compound Stock working_is IS Working Solution stock_is->working_is spiking Spike with Working Standards working_standards->spiking add_is Add IS Working Solution working_is->add_is blank_matrix Blank Matrix blank_matrix->spiking spiking->add_is extraction Sample Extraction (SPE) add_is->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms calibration_curve Generate Calibration Curve lcms->calibration_curve regression Linear Regression Analysis calibration_curve->regression calculate Calculate LOD & LOQ regression->calculate confirm_lod Analyze Samples at LOD calculate->confirm_lod confirm_loq Analyze Samples at LOQ calculate->confirm_loq

Caption: Workflow for LOD and LOQ Determination of Closantel.

This guide provides a framework for the determination of LOD and LOQ for Closantel using a robust analytical methodology. It is crucial for researchers to adapt and validate the specific parameters of the protocol for their unique experimental conditions and matrix.

References

Performance comparison of Closantel-13C6 in different mass spectrometer instruments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of the anthelmintic drug Closantel and its isotopically labeled internal standard, Closantel-13C6, is critical in pharmacokinetic, residue, and metabolism studies. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of the analytical method. This guide provides an objective comparison of the performance of this compound analysis on three common mass spectrometry platforms: triple quadrupole (QqQ), Orbitrap (HRAM), and Quadrupole Time-of-Flight (Q-TOF).

At a Glance: Performance Metrics Comparison

Quantitative data for the analysis of Closantel, often utilizing this compound as an internal standard, has been compiled from various studies to provide a comparative overview. While direct head-to-head comparisons are limited, the following table summarizes typical performance characteristics observed for each instrument type in the analysis of Closantel and other veterinary drugs.

Performance MetricTriple Quadrupole (QqQ)Orbitrap (HRAM)Quadrupole Time-of-Flight (Q-TOF)
Limit of Detection (LOD) 0.008 - 1.27 µg/kgGenerally low ng/L to sub-µg/kg range for similar compoundsLow ng/g levels achievable for veterinary drugs
Limit of Quantitation (LOQ) 0.1 - 10 µg/kgLow ng/g for veterinary drugs0.1 - 5 ng/mL for veterinary drugs
**Linearity (R²)> 0.99> 0.99> 0.99
Precision (%RSD) 3.57 - 14%Generally < 15-20%Generally < 15%
Accuracy/Recovery (%) 76.0 - 106%Typically 80 - 120%Not specifically reported for Closantel, but generally good for multi-residue methods
Primary Strengths High sensitivity and selectivity in targeted analysis (MRM), robustness, cost-effective for routine quantification.High-resolution accurate mass for confident identification, retrospective data analysis, simultaneous screening and quantification.High acquisition speed, good resolution and mass accuracy, suitable for screening and quantification.

Delving Deeper: A Head-to-Head Comparison

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, are widely regarded as the gold standard for targeted quantification due to their exceptional sensitivity and selectivity.

Performance Highlights: Validated methods for Closantel analysis using LC-MS/MS with triple quadrupole instruments consistently demonstrate low limits of detection (LOD) and quantification (LOQ). For instance, a validated method for Closantel in bovine tissues and milk reported LODs in the range of 0.008-0.009 µg/kg and recoveries between 76.0-94.3%[1]. Another study focusing on Closantel in milk established an LOQ of 10 µg/kg and a linear range of 10-2000 µg/kg[2]. The use of this compound as an internal standard further enhances the precision and accuracy of these methods, with reported relative standard deviations (RSD) as low as ≤14% and accuracy in the range of 86-106%[3]. An Agilent application note specifies MRM transitions for Closantel, demonstrating the targeted nature of this analysis on a triple quadrupole system[4].

Orbitrap High-Resolution Mass Spectrometry (HRAM): Unparalleled Confidence in Identification

Orbitrap mass spectrometers provide high-resolution accurate mass (HRAM) data, which offers significant advantages in terms of confident compound identification and the ability to perform retrospective data analysis.

Performance Highlights: While specific validation data for Closantel on an Orbitrap is not as prevalent in published literature, the performance for other veterinary drugs is well-documented. A Thermo Fisher Scientific application note details a multi-class veterinary drug analysis on a Q Exactive Focus instrument, showcasing its quantitative capabilities with a wide dynamic range and excellent linearity[5]. For similar compounds, Orbitrap instruments can achieve low ng/g limits of quantification and demonstrate good linearity (R² > 0.99) and precision[5]. The high resolving power of the Orbitrap minimizes interferences from complex matrices, enhancing the selectivity of the analysis[6]. Furthermore, the full-scan HRAM data acquisition allows for the screening of unexpected metabolites or contaminants without the need for re-injection[6][7].

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Versatile Tool for Screening and Quantification

Q-TOF mass spectrometers offer a balance of high resolution, mass accuracy, and fast acquisition speeds, making them versatile instruments for both screening and quantification.

Performance Highlights: Similar to the Orbitrap, specific performance data for Closantel on a Q-TOF is not as readily available. However, application notes and studies on other veterinary drugs demonstrate the capabilities of this platform. An Agilent application note describes a method for over 120 veterinary drugs with limits of quantification between 0.1–5 ng/mL and excellent linearity[4]. Q-TOF instruments are particularly well-suited for screening applications due to their fast data acquisition rates, which are compatible with fast chromatography[3][8]. The high mass accuracy of a Q-TOF aids in the identification of unknown compounds and provides an additional layer of confirmation for targeted analytes.

Experimental Workflows and Protocols

A typical analytical workflow for the determination of this compound using any of these mass spectrometry platforms involves sample preparation, liquid chromatography separation, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Tissue/Milk Sample extraction Extraction (Acetonitrile/Acetone) sample->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup lc UHPLC Separation (C18 Column) cleanup->lc Inject ms Mass Spectrometry (QqQ, Orbitrap, or Q-TOF) lc->ms quant Quantification (Internal Standard Method) ms->quant Data Acquisition report Reporting quant->report

References

A Comparative Guide to the Validation of Closantel Testing in Sheep and Cattle Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of analytical methods for the detection of the anthelmintic drug Closantel in sheep and cattle milk. The information presented is based on published experimental data to assist researchers and professionals in the development and validation of robust analytical protocols.

Closantel is a salicylanilide anthelmintic used to treat liver fluke infections in both cattle and sheep.[1] Due to its potential for excretion into milk, sensitive and validated analytical methods are crucial for monitoring residues to ensure food safety and compliance with regulatory limits. The European Union has established a provisional maximum residue limit (MRL) of 45 µg/kg for Closantel in both bovine and ovine milk.[1][2]

Comparative Analysis of Analytical Method Validation

The validation of analytical methods for Closantel in milk has been addressed by various studies, with High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common techniques.[3][4][5][6] A direct comparative validation of an LC-MS/MS method for both bovine and ovine milk provides valuable insights into the performance across species.[4]

Table 1: Comparison of Validation Parameters for Closantel Detection in Sheep and Cattle Milk using LC-MS/MS [4]

Validation ParameterSheep MilkCattle Milk
Limit of Detection (LOD) 0.63 µg/kg (colostrum), 0.32 µg/kg (tank milk)1.27 µg/kg (colostrum), 1.24 µg/kg (tank milk)
Limit of Quantification (LOQ) 10 µg/kg10 µg/kg
Linear Range 10 - 2000 µg/kg10 - 2000 µg/kg
Accuracy Compliant with EU Volume 8 & VICH GL49 criteriaCompliant with EU Volume 8 criteria
Precision Compliant with EU Volume 8 & VICH GL49 criteriaCompliant with EU Volume 8 criteria

Table 2: Performance of HPLC with Fluorescence Detection for Closantel in Milk [3]

Validation ParameterValue
Limit of Detection (LOD) 3 µg/L
Limit of Quantification (LOQ) 10 µg/L
Linear Range 10 - 5000 µg/L
Correlation Coefficient (r) 0.9999
Intra-day Repeatability 3.35 - 7.66%
Inter-day Repeatability 4.04 - 8.67%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of these analytical tests. Below are summaries of the key experimental protocols for the two primary methods.

LC-MS/MS Method for Bovine and Ovine Milk[4]
  • Sample Preparation: Milk samples (both colostrum and tank milk) are extracted with a solution of acetonitrile and acetone (80/20, v/v).

  • Clean-up: The extract undergoes solid-phase extraction (SPE) clean-up using Oasis mixed anion exchange columns.

  • Elution: The analyte is eluted from the SPE column with a 5% formic acid solution in acetonitrile.

  • Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a mixture of acetonitrile and water.

  • Chromatographic Separation: HPLC separation is performed on a Zorbax Eclipse Plus C18 column using a gradient elution program with 1mM ammonium acetate in water and acetonitrile.

  • Detection: Detection and quantification are achieved using a mass spectrometer in tandem mode (MS/MS).

HPLC with Fluorescence Detection Method[3]
  • Extraction: Closantel residues are extracted from milk using an acetonitrile-acetone solution (80:20, v/v).

  • Purification: The extract is purified by solid-phase extraction (SPE) with Oasis MAX cartridges.

  • Elution: The elution solution is a mixture of formic acid and acetonitrile (5:95, v/v).

  • Chromatographic Separation: A C18 bonded silica column is used for separation. The mobile phase consists of acetonitrile and water (85:15, v/v) containing 0.05% triethylamine, with the pH adjusted to 2.5 with phosphoric acid. The flow rate is set at 1.0 mL/min.

  • Detection: The fluorescence of Closantel is measured at an excitation wavelength of 335 nm and an emission wavelength of 510 nm.

Pharmacokinetics and Metabolism: Sheep vs. Cattle

Understanding the pharmacokinetic differences between sheep and cattle is essential for interpreting residue data. Closantel is well-absorbed in both species, with similar peak plasma levels and times to peak concentration after oral or parenteral administration.[7][8] A key difference lies in the elimination half-life, which is reported to be 2 to 3 weeks in both species.[7] However, one study noted a significantly shorter half-life in goats (4 days) compared to sheep (14 days), suggesting that inter-species differences can be substantial.[9]

Closantel is poorly metabolized in both sheep and cattle, with over 90% of the fecal radioactivity attributed to the parent compound.[7] The primary route of excretion is via the feces (at least 80% of the dose), with less than 0.5% excreted in the urine.[7] The limited metabolism suggests that the parent drug is the primary residue of concern in milk for both species.

Visualizing the Workflow and Mode of Action

To further clarify the experimental process and the underlying mechanism of Closantel, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis milk_sample Milk Sample (Sheep or Cattle) extraction Extraction with Acetonitrile/Acetone milk_sample->extraction spe_cleanup Solid-Phase Extraction (SPE) Clean-up extraction->spe_cleanup elution Elution of Closantel spe_cleanup->elution reconstitution Evaporation & Reconstitution elution->reconstitution hplc_separation HPLC Separation reconstitution->hplc_separation detection Detection (MS/MS or Fluorescence) hplc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition

Caption: Experimental workflow for Closantel residue analysis in milk.

closantel_moa closantel Closantel parasite_mitochondria Parasite Mitochondria closantel->parasite_mitochondria Targets proton_gradient Proton Gradient Dissipation parasite_mitochondria->proton_gradient Uncouples Oxidative Phosphorylation atp_synthesis Inhibition of ATP Synthesis proton_gradient->atp_synthesis parasite_death Parasite Death atp_synthesis->parasite_death

Caption: Simplified mode of action of Closantel in parasites.

References

A Comparative Analysis of Closantel and Rafoxanide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Closantel and Rafoxanide, both halogenated salicylanilides, are crucial veterinary anthelmintics extensively used for the control of parasitic infestations, particularly Haemonchus spp. and Fasciola spp., in livestock such as sheep and cattle.[1] This guide provides a detailed comparative analysis of these two compounds, focusing on their pharmacokinetic profiles, mechanism of action, and analytical methodologies for their detection, with an emphasis on the use of labeled standards for accurate quantification.

Pharmacokinetic Profile: A Tale of Two Salicylanilides

The efficacy and safety of Closantel and Rafoxanide are intrinsically linked to their pharmacokinetic behavior.[1] Both drugs exhibit a long elimination half-life, which is advantageous for prolonged therapeutic action.[2][3] However, significant differences exist in their disposition within the host animal.

A study in sheep following intravenous administration revealed that the elimination half-life (t1/2β) of Closantel is substantially longer than that of Rafoxanide.[4] The plasma disposition of both compounds is characterized by rapid distribution and slow clearance from the body.[4]

Table 1: Comparative Pharmacokinetic Parameters of Closantel and Rafoxanide in Sheep

ParameterClosantel (5 mg/kg IV)Rafoxanide (7.5 mg/kg IV)Reference
Elimination Half-Life (t1/2β)17.0 ± 4.0 days7.2 ± 0.6 days[4]
Volume of Distribution (Vd)<0.15 L/kg<0.15 L/kg[4]
Total Body Clearance (Cl)<0.01 mL/min/kg<0.01 mL/min/kg[4]
Area Under the Curve (AUC)Nearly twice that of Rafoxanide at 7.5 mg/kg-[4]

Note: Data presented as mean ± standard deviation where available.

The prolonged presence of Closantel in the plasma, as indicated by its longer half-life and larger AUC, provides a sustained therapeutic effect against blood-feeding parasites.[2][3] Both drugs are highly bound to plasma proteins, which limits their distribution to tissues.[2]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Closantel and Rafoxanide share a common mechanism of action. They act as proton ionophores, uncoupling oxidative phosphorylation in the mitochondria of the parasite.[3][5] This disruption of the parasite's energy metabolism ultimately leads to its death.

cluster_parasite Parasite Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_in H+ H_out H+ H_in->H_out Disrupts Proton Gradient H_out->ATP_Synthase Proton Motive Force ADP ADP ADP->ATP_Synthase Closantel Closantel Closantel->H_in Protonophore Rafoxanide Rafoxanide Rafoxanide->H_in Protonophore

Mechanism of action for Closantel and Rafoxanide.

Experimental Protocols: Quantification Using Labeled Standards

Accurate quantification of Closantel and Rafoxanide in biological matrices is essential for pharmacokinetic studies and residue monitoring. The use of isotopically labeled internal standards is the gold standard for achieving high precision and accuracy in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Tissue Analysis

A common procedure for extracting Closantel and Rafoxanide from animal tissues involves the following steps:

  • Homogenization: A representative sample of the tissue (e.g., muscle, liver, kidney) is homogenized.

  • Extraction: The homogenized tissue is extracted with an organic solvent mixture, typically acetonitrile and acetone.[6]

  • Cleanup: The extract is then purified using Solid Phase Extraction (SPE) to remove interfering matrix components.[7][8]

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for analysis.[9]

Tissue Tissue Sample (Muscle, Liver, Kidney) Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction (Acetonitrile/Acetone) Homogenization->Extraction SPE Solid Phase Extraction (Cleanup) Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for tissue sample preparation and analysis.
Analytical Instrumentation and Conditions

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • Principle: This method separates the analytes based on their affinity for the stationary phase, and detection is achieved by measuring the fluorescence of the compounds.

  • Internal Standard: A structural analog is often synthesized and used as an internal standard.[9]

  • Validation: The method is validated for accuracy, precision, and limits of detection and quantification.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and selective technique separates the analytes by LC and then uses two stages of mass analysis for identification and quantification.

  • Labeled Internal Standards: Isotopically labeled standards, such as Closantel-¹³C₆ and Rafoxanide-¹³C₆, are used to correct for matrix effects and variations in instrument response, leading to highly accurate results.[6]

  • Application: This method is suitable for high-throughput routine analysis of tissue residues in food safety surveillance programs.[6]

Residue Analysis

The long half-lives of Closantel and Rafoxanide necessitate the establishment of maximum residue limits (MRLs) in edible tissues of food-producing animals to ensure consumer safety. Regulatory agencies specify the target tissues for residue analysis. For instance, in sheep, the target tissue for Closantel residue monitoring is often the kidney.[10]

Table 2: Analytical Method Performance for Closantel and Rafoxanide Determination

ParameterHPLC-FLD in Bovine and Ovine MuscleLC-MS/MS in Bovine and Ovine Tissues
Internal Standard Structural AnalogClosantel-¹³C₆ and Rafoxanide-¹³C₆
Accuracy 70-110%86-106%
Precision (RSD) ≤10%≤14%
Reference [9][6]

Conclusion and Future Perspectives

Both Closantel and Rafoxanide are effective anthelmintics with a similar mechanism of action. The primary difference lies in their pharmacokinetic profiles, with Closantel exhibiting a significantly longer elimination half-life. This has implications for the duration of protection against parasites and for withdrawal periods in food-producing animals.

It is important to note that due to their similar mode of action, there is evidence of cross-resistance between rafoxanide and closantel.[11] Therefore, using these drugs interchangeably may not be an effective strategy to mitigate resistance and could potentially accelerate its development.[11]

The use of analytical methods employing labeled standards, particularly LC-MS/MS, is crucial for accurate monitoring of residues and for conducting robust pharmacokinetic and bioequivalence studies. Future research should focus on understanding the mechanisms of resistance to salicylanilides and developing strategies to prolong the efficacy of these important veterinary drugs.

References

Safety Operating Guide

Proper Disposal of Closantel-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Closantel-13C6, a stable isotope-labeled antiparasitic agent, is crucial for ensuring laboratory safety and environmental protection. Due to its chemical properties, specific procedures must be followed to mitigate risks associated with its toxicity and halogenated nature. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Hazard Profile and Safety Summary

Closantel is classified as a hazardous substance. The Carbon-13 label does not add radiological hazards, as 13C is a stable, non-radioactive isotope.[1][2] The primary risks are associated with the chemical properties of the Closantel molecule itself.

Hazard ClassificationDescriptionPrecautionary Statement References
Acute Oral Toxicity Toxic or harmful if swallowed.[3][4][5]P264, P270, P301+P312, P330[5]
Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[3]P260, P314[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5]P273, P391[5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a research laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[6]

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of waste is critical.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be compatible with halogenated organic compounds.

  • Labeling: The label should include:

    • "Hazardous Waste"

    • "this compound"

    • "Toxic"

    • "Contains Halogenated Compounds (Chlorine, Iodine)"

    • The appropriate hazard pictograms (e.g., skull and crossbones, environment).[3][4]

  • Types of Waste: This container should be used for:

    • Unused or expired this compound.

    • Contaminated materials such as pipette tips, vials, and absorbent paper.

    • Contaminated PPE (gloves, etc.).

Step 3: Temporary Storage in the Laboratory

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically-resistant secondary container to prevent spills.

  • Ventilation: Store in a well-ventilated area.[3]

Step 4: Arrange for Professional Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for hazardous waste disposal procedures at your institution. They will provide specific instructions and arrange for the collection of the waste.

  • Licensed Waste Disposal Contractor: The EHS office will have a contract with a licensed hazardous waste disposal company. This company is equipped to handle and transport hazardous chemical waste in compliance with all local, state, and federal regulations.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. Accurate documentation is a legal requirement.

Step 5: Final Disposal Method

  • High-Temperature Incineration: The recommended disposal method for halogenated organic compounds like Closantel is high-temperature incineration at a permitted hazardous waste facility.[7] This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen chloride and hydrogen iodide) in a controlled manner.[8]

  • Do Not Dispose in Regular Trash or Down the Drain: Disposing of this compound in the regular trash or washing it down the drain is strictly prohibited.[3] This can lead to environmental contamination and harm to aquatic life.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Procedures cluster_ehs Institutional & Regulatory Compliance cluster_disposal Final Disposition A Step 1: Wear Appropriate PPE B Step 2: Segregate and Collect Waste in Labeled Container A->B C Step 3: Store Securely in a Designated Area B->C D Step 4: Contact EHS to Arrange for Pickup C->D Initiate Disposal Request E Step 5: Transfer to Licensed Waste Contractor D->E F High-Temperature Incineration at Permitted Facility E->F Compliant Transport

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Closantel-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Closantel-13C6, ensuring the safety of laboratory personnel and the integrity of research.

Closantel is an anthelmintic agent and is considered toxic if swallowed, causing potential damage to organs through prolonged or repeated exposure[1]. The isotopically labeled version, this compound, should be handled with the same precautions.

Hazard Identification and Engineering Controls

Closantel is classified as a toxic solid and presents hazards through ingestion and prolonged exposure[1]. Therefore, it is imperative to handle this compound within a well-ventilated area, preferably in a laboratory hood or an exhaust booth equipped with a HEPA filter to minimize inhalation exposure[1].

Key Safety Precautions:

  • Avoid direct contact with the product[1].

  • Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

  • Do not eat, drink, or smoke when using this product[2].

  • Wash hands and skin thoroughly after handling[2][3].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a barrier against exposure. The following PPE is required when handling this compound:

  • Gloves: Wear two pairs of nitrile rubber gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff[4]. Gloves should be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated[4].

  • Gown: A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required. Gowns should be changed every two to three hours or immediately after a spill[4][5].

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be worn in situations where there is a potential for splashing or aerosol generation[2].

  • Respiratory Protection: When handling the powder form of this compound outside of a containment system like a fume hood, a NIOSH-approved respirator (e.g., an N95) is necessary to prevent inhalation of airborne particles[5][6].

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a certified chemical fume hood or a glove box to contain any dust.

  • Use dedicated equipment (spatulas, weigh boats) for handling the compound.

  • Before starting, ensure all necessary PPE is correctly worn.

2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Keep containers closed when not in use.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and hazard symbols.

  • Conduct all experimental procedures involving this compound within a fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not empty into drains[1].

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled as hazardous waste[7].

Decontamination:

  • Work surfaces and equipment should be decontaminated after use. A sodium hypochlorite solution can be used to wash the non-recoverable remainder of the product[1].

Final Disposal:

  • All hazardous waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations[2][7].

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₁₆¹³C₆H₁₄Cl₂I₂N₂O₂[8][9]
Molecular Weight 669.03 g/mol [8][9]
Purity ≥ 98%[8]
Isotopic Enrichment ≥ 99% ¹³C[8]
Storage Temperature 2-8°C[9][10]
Oral Acute Toxicity (ATE) 50 mg/kg bodyweight (for Closantel)[1]
Acceptable Daily Intake (Humans) ≤ 0.03 mg/kg[11]

Experimental Workflow Diagram

Closantel_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Weigh solid this compound B->C D Prepare solution C->D E Conduct experimental procedures D->E F Decontaminate work surfaces and equipment E->F G Segregate and label hazardous waste F->G H Dispose of waste via approved channels G->H I Doff and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.